5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEPDMJNOBYJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571746 | |
| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-05-0 | |
| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 100130-05-0). While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data, information from commercial suppliers, and comparative analysis with structurally similar compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of its physicochemical characteristics, expected spectral properties, and potential synthetic utility.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine derivative featuring an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2][3]
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100130-05-0 | [4] |
| Molecular Formula | C₆H₇N₃O₂S | [4] |
| Molecular Weight | 185.20 g/mol | [4] |
| Appearance | Light yellow to green-yellow solid | [5][6] |
| Predicted Boiling Point | 435.0 ± 30.0 °C | [5] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 3.40 ± 0.10 | [5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.
Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, the compound's solubility is expected to be pH-dependent. While specific experimental solubility data is not available, related pyrimidine carboxylic acids are generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8]
Spectroscopic Properties (Predicted and Comparative)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted/Expected Observations |
| ¹H NMR | - A singlet for the methylthio (S-CH₃) protons. - A broad singlet for the amino (NH₂) protons. - A singlet for the pyrimidine ring proton. - A broad singlet for the carboxylic acid (COOH) proton, typically downfield. |
| ¹³C NMR | - A signal for the methylthio carbon. - Signals for the pyrimidine ring carbons, with varying chemical shifts due to the different substituents. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretches from the amino group (approx. 3100-3500). - C=O stretch from the carboxylic acid (approx. 1680-1720). - C=N and C=C stretches from the pyrimidine ring (approx. 1550-1650). - C-S stretch from the methylthio group. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (185.20 g/mol ). - Fragmentation patterns involving the loss of the carboxylic acid group, methylthio group, and cleavage of the pyrimidine ring. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its structure suggests that it can be synthesized from appropriately substituted pyrimidine precursors. General synthetic strategies for related aminopyrimidine carboxylic acids often involve the construction of the pyrimidine ring through condensation reactions, followed by functional group interconversions.
One plausible synthetic approach could involve the use of a starting material like 2-(methylthio)pyrimidine with appropriate functional groups at the 4 and 5 positions that can be converted to the carboxylic acid and amino groups, respectively. For instance, a nitrile or ester at the 4-position could be hydrolyzed to the carboxylic acid, and a nitro group at the 5-position could be reduced to the amino group.
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Can undergo esterification, amidation, and reduction.
-
Amino Group: Can be acylated, alkylated, and can participate in diazotization reactions.
-
Methylthio Group: Can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.
This trifunctional nature makes it a valuable intermediate for creating a diverse library of compounds for screening in drug discovery and agrochemical research. The compound has been noted as a versatile reactant in the preparation of helicene analogs.[1]
Potential Applications and Biological Significance
The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties. The specific combination of the amino, methylthio, and carboxylic acid groups in this compound provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules.
Experimental Protocols (Generalised)
As no specific experimental protocols for this compound were found, a generalized protocol for the synthesis of a related aminopyrimidine derivative is provided below as a reference. Researchers should adapt and optimize this procedure for the specific target compound.
General Procedure for the Synthesis of Substituted 2-Aminopyrimidines:
This procedure describes a general method for the synthesis of 2-aminopyrimidine derivatives by reacting a substituted amine with 2-amino-4,6-dichloropyrimidine under solvent-free conditions.
Method:
-
Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.
-
The mixture is heated to 80–90 °C without a solvent.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion of the reaction, distilled water is added to the reaction mixture.
-
The resulting precipitate is collected by filtration and can be further purified by crystallization from ethanol.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the characterization and potential synthesis of this compound.
Figure 1. A logical workflow for the synthesis and analysis of the target compound.
Figure 2. Potential reactivity pathways based on the functional groups of the title compound.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While comprehensive, experimentally verified data on its chemical properties are not widely available, this guide provides a summary of the current knowledge based on predicted data and comparison with related structures. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to consult commercial suppliers for analytical data and to develop and publish detailed synthetic and characterization protocols to contribute to the collective understanding of this promising molecule.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
In-Depth Technical Guide: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
CAS Number: 100130-05-0
This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document collates available data on its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.
Physicochemical Properties
This compound is a pyrimidine derivative characterized by the presence of an amino group, a methylthio group, and a carboxylic acid moiety. These functional groups contribute to its chemical reactivity and potential biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C6H7N3O2S | [1][2] |
| Molecular Weight | 185.20 g/mol | [2][3] |
| Appearance | Light yellow to green-yellow solid | |
| Boiling Point (Predicted) | 435.0 ± 30.0 °C | |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.40 ± 0.10 | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Experimental Protocols
Caption: A generalized synthetic workflow for pyrimidine carboxylic acid derivatives.
General Experimental Protocol for Synthesis:
-
Cyclocondensation: A suitable thioureido derivative is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrimidine thione ring system.
-
S-Alkylation: The resulting pyrimidine thione is then treated with a methylating agent, such as methyl iodide, in the presence of a base to introduce the methylthio group.
-
Ester Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the final product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: Signals corresponding to the amino protons, the pyrimidine ring proton, and the methylthio protons would be expected. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the carbon of the methylthio group would be anticipated.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound. A general reverse-phase HPLC method is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the methylthio group.
Caption: A simplified predicted mass spectrometry fragmentation pathway.
Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.
-
Antiviral and Anticancer Agents: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. This compound can be used as a starting material for the synthesis of novel compounds targeting various enzymes and signaling pathways involved in these diseases.
-
Enzyme Inhibitors: The carboxylic acid and amino groups can interact with the active sites of enzymes, making this scaffold a candidate for the development of enzyme inhibitors.
-
Helicene Analogs: It has been reported as a reactant in the preparation of helicene analogs, which are of interest in materials science and chiroptical applications.
While no specific signaling pathways directly modulated by this compound have been identified, its role as a synthetic intermediate suggests that its derivatives could potentially interact with various cellular signaling cascades, depending on the modifications introduced to the core structure.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place at 2-8 °C under an inert atmosphere.[3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.
References
5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid: A Scaffolding Perspective on a Potential Bioactive Agent
An In-depth Technical Guide on the Potential Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases currently lack specific, direct evidence detailing the mechanism of action for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the well-established biological activities of structurally related aminopyrimidine derivatives. The information presented herein is intended to serve as a foundational resource for stimulating further research and is based on analogous compounds.
Introduction
The aminopyrimidine scaffold is a well-regarded "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse array of biological targets with high affinity.[1] Compounds featuring this core structure have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] this compound, belonging to this esteemed class of molecules, possesses key structural motifs—an amino group, a methylthio substituent, and a carboxylic acid—that suggest a high potential for biological activity. This whitepaper will explore the likely, yet currently unproven, mechanisms through which this compound may exert its effects, drawing parallels from extensively studied analogs.
Potential Mechanisms of Action: An Evidence-Based Postulation
The biological activity of aminopyrimidine derivatives is frequently attributed to their ability to act as competitive inhibitors of enzymes, particularly kinases, by mimicking the binding of endogenous ligands such as ATP.[5] The structural features of this compound make it a plausible candidate for several mechanisms of action commonly observed in this compound class.
Enzyme Inhibition: A Primary Hypothesis
Numerous aminopyrimidine derivatives have demonstrated potent inhibitory effects on various enzymes. The primary proposed mechanism of action for this compound is, therefore, enzyme inhibition.
-
Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. These compounds often target the ATP-binding pocket of kinases, leading to the disruption of downstream signaling pathways that are critical for cell proliferation and survival.[5] For instance, derivatives of aminopyrimidine have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and I-kappa B Kinase (IKK-2).[5][6][7] The amino group and the pyrimidine nitrogens can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors.
-
β-Glucuronidase Inhibition: Recent studies have identified 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase, an enzyme linked to pathological conditions such as colon cancer and urinary tract infections.[3][8][9][10] The inhibitory activity of these compounds suggests that this compound could also target this enzyme.
Modulation of Signaling Pathways
By inhibiting key enzymes like kinases, this compound could potentially modulate critical cellular signaling pathways implicated in disease.
-
Anti-proliferative and Pro-apoptotic Pathways in Cancer: Should the compound inhibit kinases such as EGFR or CDKs, it would likely disrupt signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are central to cancer cell growth and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[5][7]
-
Inflammatory Pathways: Inhibition of kinases like IKK-2 is a key mechanism for controlling inflammation. IKK-2 is essential for the activation of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes.[6] An inhibitory action on this or related kinases could bestow anti-inflammatory properties upon the molecule.
Quantitative Data from Structurally Related Compounds
Due to the absence of specific data for this compound, the following tables summarize the in vitro inhibitory activities of representative aminopyrimidine derivatives against various enzymes and cancer cell lines. This data serves to illustrate the potential potency that could be expected from compounds within this class.
Table 1: Enzyme Inhibitory Activity of Representative Aminopyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Piperidinyl Aminopyrimidine | IKK-2 | 1.30 | [6] |
| 2-Aminopyrimidine Derivative | β-Glucuronidase | 2.8 ± 0.10 | [3][10] |
| Aminopyrimidine Hybrid | EGFR-TK | 0.7 ± 0.02 | [11][12] |
| 2-Aminopyrimidine Derivative | CDK9 | 0.0884 | [7] |
| 2-Aminopyrimidine Derivative | HDAC1 | 0.1689 | [7] |
Table 2: Anti-proliferative Activity of Representative Aminopyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Aminopyrimidine Hybrid | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [11][12] |
| Aminopyrimidine Hybrid | WI-38 (Normal Fibroblast) | >100 | [11][12] |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound, based on protocols used for similar compounds.
In Vitro Kinase Inhibition Assay
This protocol is a representative example for determining the inhibitory activity of a compound against a specific kinase, such as EGFR-TK.
-
Reagents and Materials:
-
Recombinant human EGFR-TK enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical kinase inhibition signaling pathway.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a substituted pyrimidine derivative, presents a molecule of interest within the landscape of medicinal chemistry and drug discovery. While its structural motifs are shared with compounds exhibiting a wide array of biological activities, a comprehensive biological profile for this specific entity remains largely uncharted in publicly accessible scientific literature. This technical guide aims to provide a thorough overview of the currently available information on this compound and to delineate the potential avenues for future research into its biological significance.
Chemical Identity and Properties
At its core, this compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₂S. It is identified by the CAS Number 100130-05-0. The molecule features a pyrimidine ring, which is a cornerstone scaffold in numerous biologically active compounds, including established pharmaceuticals. The pyrimidine core is substituted with an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups offer multiple points for potential interactions with biological macromolecules and for synthetic modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100130-05-0 | Publicly available chemical databases |
| Molecular Formula | C₆H₇N₃O₂S | Publicly available chemical databases |
| Molecular Weight | 185.20 g/mol | Publicly available chemical databases |
| Appearance | Solid | Publicly available chemical databases |
Current State of Biological Activity Research
A comprehensive search of scientific databases and literature reveals a significant gap in the understanding of the biological activity of this compound. To date, there are no published studies detailing its specific enzymatic inhibition, receptor binding, or effects in cell-based or in vivo models. The primary context in which this molecule appears is as a chemical intermediate in the synthesis of more complex molecules.
The broader family of pyrimidine derivatives, however, is rich in biological activity. Various substituted pyrimidines have demonstrated efficacy as:
-
Anticancer Agents: By targeting kinases, dihydrofolate reductase, or other enzymes crucial for cancer cell proliferation.
-
Antimicrobial Agents: Exhibiting antibacterial and antifungal properties through various mechanisms.
-
Antiviral Agents: Including nucleoside analogs that interfere with viral replication.
-
Central Nervous System (CNS) Modulators: Acting on various receptors and ion channels in the brain.
This established precedent for the pyrimidine scaffold suggests that this compound could potentially serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Postulated Experimental Workflows for Biological Characterization
Given the absence of biological data, a logical first step would be to subject this compound to a series of high-throughput screening campaigns to identify potential biological targets. A generalized workflow for such an endeavor is proposed below.
Figure 1: A proposed experimental workflow for the initial biological characterization of novel compounds.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways have been implicated for this compound, its structural similarity to known kinase inhibitors suggests that it could potentially interfere with intracellular signaling cascades. For instance, many pyrimidine-based drugs target ATP-binding sites of kinases. A hypothetical interaction is depicted below.
Figure 2: A hypothetical signaling pathway illustrating potential kinase inhibition by a pyrimidine derivative.
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While its current known application is limited to a synthetic intermediate, its chemical structure, featuring the versatile pyrimidine scaffold, warrants a thorough investigation into its biological activities. The lack of existing data presents a unique opportunity for novel discovery. Future research should focus on systematic screening to identify any biological targets and subsequently elucidate its mechanism of action. Such studies could pave the way for the development of new therapeutic agents based on this promising chemical entity. It is imperative for the scientific community to undertake these foundational studies to unlock the full potential of this compound.
Technical Guide: Physicochemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on qualitative assessments, general experimental protocols for solubility determination, and the potential biological context of pyrimidine derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. Understanding the solubility of such compounds is a critical first step in drug discovery and development, as it directly influences bioavailability and formulation strategies.
Physicochemical Properties
While specific, verified quantitative solubility data for this compound in various solvents remains elusive in publicly accessible literature, some of its general physicochemical properties are available.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂S | [3] |
| Molecular Weight | 185.2 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Storage | Keep in a dry, cool and well-ventilated place. Protect from light. | [4] |
Solubility Profile
A related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to have very low aqueous solubility[5]. This suggests that this compound may also exhibit limited solubility in aqueous media. The presence of both an amino group and a carboxylic acid group suggests that its solubility will be pH-dependent.
For organic solvents, pyrimidine derivatives often show better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be followed. The following are generalized methods for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Kinetic Solubility
This method is often used in high-throughput screening to assess the solubility of a compound from a DMSO stock solution.
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.
-
Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer of interest (e.g., PBS).
-
Incubation and Detection: The solution is incubated for a short period (e.g., 1-2 hours), and the presence of any precipitate is detected. This can be done visually or using instrumental methods like nephelometry or UV-Vis spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a novel pyrimidine derivative.
Caption: General workflow for solubility determination.
Biological Context and Potential Signaling Pathways
While no specific signaling pathways have been definitively associated with this compound in the reviewed literature, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets. Their activities span a wide range, including:
-
Antimicrobial Activity: Pyrimidine analogs can interfere with nucleic acid synthesis in microorganisms. Some have been investigated as inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria[6].
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents[1].
-
Anticancer Activity: Thienopyrimidine derivatives, which are structurally related, have been reported as potent inhibitors of tyrosine kinases, which are crucial components of signaling pathways involved in cancer cell proliferation and survival[7]. Novel amino pyrimidine derivatives have also been investigated as inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling[8].
Given these diverse roles, this compound could potentially interact with various signaling pathways depending on its specific cellular targets.
Conceptual Diagram of Pyrimidine Derivatives' Biological Roles
The following diagram illustrates the diverse potential biological activities of pyrimidine derivatives, providing a conceptual framework for the possible applications of this compound.
Caption: Diverse biological roles of pyrimidine derivatives.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a framework for its characterization. Based on the analysis of related compounds, it is anticipated to have limited aqueous solubility. The provided experimental protocols offer a clear path for determining its precise solubility profile. The diverse biological activities of the broader pyrimidine class of molecules suggest that this compound could be a valuable compound for further investigation in various therapeutic areas. It is recommended that researchers and drug development professionals conduct the described solubility experiments to obtain the necessary data for advancing this compound in their research pipelines.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 100130-05-0 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]
- 4. fishersci.com [fishersci.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 8. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
The Strategic Application of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid in Contemporary Drug Discovery
A comprehensive analysis of the synthetic utility and therapeutic potential of a versatile pyrimidine building block.
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyrimidine-based starting materials, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid has emerged as a particularly valuable building block, primarily for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse and potent biological activities. This technical guide explores the potential research applications of this compound, focusing on its role in the synthesis of bioactive molecules and detailing the experimental pathways for their evaluation.
The inherent reactivity of this compound, featuring an amino group at the 5-position and a carboxylic acid at the 4-position, makes it an ideal precursor for cyclocondensation reactions. One of the most powerful synthetic strategies employing this molecule is the Gewald reaction and its variations, which allows for the efficient construction of the thiophene ring fused to the pyrimidine core, thereby generating the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer and antimicrobial activities.
From Core Scaffold to Bioactive Derivatives: A Synthetic Overview
The general synthetic route to biologically active thieno[2,3-d]pyrimidines from this compound involves a multi-step process. A key transformation is the conversion of the carboxylic acid and amino functionalities into a fused thiophene ring. While specific protocols vary, a common approach involves the reaction of the pyrimidine with a reagent that provides the necessary carbon and sulfur atoms for the thiophene ring formation.
The following diagram illustrates a generalized synthetic pathway from the core pyrimidine to a functionalized thieno[2,3-d]pyrimidine, which can then be further modified to generate a library of potential drug candidates.
Caption: Generalized synthetic route from the core pyrimidine to bioactive derivatives.
Potential Therapeutic Applications and Biological Evaluation
Derivatives of the thieno[2,3-d]pyrimidine scaffold, accessible from this compound, have been investigated for a range of therapeutic applications. The following sections detail potential areas of research and the associated experimental protocols for their evaluation.
Anticancer Activity
Many thieno[2,3-d]pyrimidine derivatives have been shown to exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. A common mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.
The workflow for evaluating the anticancer potential of newly synthesized derivatives typically involves a tiered approach, starting with in vitro cell-based assays and progressing to more complex studies.
Caption: A typical workflow for the evaluation of anticancer potential.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary: Hypothetical Anticancer Activity
The following table presents hypothetical IC50 values for a series of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, illustrating the type of data generated in such studies.
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| TDP-01 | Unsubstituted | 15.2 | 22.5 | 18.9 |
| TDP-02 | 4-Chloro-phenyl | 2.8 | 5.1 | 3.5 |
| TDP-03 | 3-Methoxy-phenyl | 8.9 | 12.4 | 10.1 |
| TDP-04 | 4-Methyl-piperazinyl | 0.5 | 1.2 | 0.8 |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds can target essential bacterial enzymes or disrupt other vital cellular processes.
The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Caption: The process for screening the antimicrobial activity of synthesized compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data Summary: Hypothetical Antimicrobial Activity
The following table provides hypothetical MIC values for a series of thieno[2,3-d]pyrimidine derivatives against common pathogens.
| Compound ID | Derivative Substitution | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| TDP-05 | 2-Thienyl | 8 | 16 | 32 |
| TDP-06 | 4-Fluoro-benzyl | 4 | 8 | 16 |
| TDP-07 | 3-Pyridyl | 16 | 32 | 64 |
| TDP-08 | Cyclohexylamino | 2 | 4 | 8 |
Conclusion
This compound represents a strategic starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential. Its utility in constructing this privileged scaffold opens avenues for the discovery of novel anticancer and antimicrobial agents. The experimental protocols and evaluation workflows outlined in this guide provide a framework for researchers and drug development professionals to explore the full potential of this versatile chemical building block in their quest for new and effective medicines. The continued exploration of derivatives synthesized from this core pyrimidine is a promising area for future research and development.
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: A Versatile Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Among the vast chemical space of pyrimidine derivatives, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid presents a unique and strategic starting point for the synthesis of novel kinase inhibitors. Its distinct substitution pattern offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the potential of this scaffold, including synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of its derivatives as kinase inhibitors.
The this compound Scaffold
The core structure, this compound, possesses three key functional groups that can be independently modified: the C5-amino group, the C2-methylthio group, and the C4-carboxylic acid. This trifecta of reactive sites provides a versatile platform for generating diverse chemical libraries.
-
C4-Carboxylic Acid: This group is readily converted to amides, esters, or other bioisosteres, allowing for the exploration of interactions with the ribose-binding pocket or solvent-exposed regions of the kinase active site.
-
C5-Amino Group: The amino group can be acylated, alkylated, or used in cyclization reactions to introduce a variety of substituents that can probe the deeper regions of the ATP-binding pocket and enhance selectivity.
-
C2-Methylthio Group: The methylthio moiety can be oxidized to the corresponding sulfoxide or sulfone, or displaced by various nucleophiles, providing another avenue for modulating the electronic and steric properties of the molecule.
Synthetic Pathways to Kinase Inhibitors
While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, its utility as a versatile reactant is recognized. A plausible and common synthetic strategy involves the initial modification of the carboxylic acid, followed by diversification at the amino and methylthio positions.
A generalized synthetic workflow for creating a library of kinase inhibitors from this scaffold is depicted below. This approach leverages well-established chemical transformations in medicinal chemistry.
Structure-Activity Relationships (SAR)
Although direct SAR data for this specific scaffold is limited, we can extrapolate from the extensive research on related pyrimidine-based kinase inhibitors. The pyrimidine ring itself often forms crucial hydrogen bonds with the hinge region of the kinase.
Table 1: Postulated Structure-Activity Relationships for Kinase Inhibition
| Position | Modification | Expected Impact on Activity | Rationale |
| C4-Amide | Small, polar groups | May improve solubility and cell permeability. | Interacts with the solvent front. |
| Bulky, hydrophobic groups | Can enhance potency by accessing hydrophobic pockets. | Probes deeper into the ATP binding site. | |
| C5-Amino Acylation | Phenyl rings with electron-withdrawing groups | Can increase potency through favorable interactions. | Based on SAR of similar pyrimidine scaffolds. |
| Heterocyclic rings | May improve selectivity and pharmacokinetic properties. | Introduces diverse chemical features. | |
| C2-Position | Oxidation to sulfone | Can act as a hydrogen bond acceptor. | Modulates electronic properties. |
| Replacement with amines | Can form additional hydrogen bonds. | Introduces new interaction points. |
Target Kinases and Signaling Pathways
Derivatives of pyrimidine scaffolds are known to inhibit a wide range of kinases, playing critical roles in oncology and inflammatory diseases. Based on the structural features of the this compound core, potential kinase targets include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following are detailed, generalized protocols for key experiments in the evaluation of novel kinase inhibitors based on the this compound scaffold.
General Procedure for Amide Coupling
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be optimized for specific targets.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Dilute the target kinase in Kinase Buffer to a 2X final concentration.
-
Substrate/ATP Mix: Prepare a solution of the appropriate peptide substrate and ATP in Kinase Buffer at a 2X concentration.
-
Test Compounds: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO, followed by a further dilution in Kinase Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the assay wells.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.
-
Incubate for 72 hours.
-
-
MTT Addition and Measurement:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point diversification offer a rich opportunity for medicinal chemists to generate libraries of compounds with tailored pharmacological profiles. The methodologies and insights provided in this guide serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this versatile chemical core. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully elucidate its value in the discovery of next-generation targeted therapies.
Methodological & Application
Application Notes and Protocols for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and representative reactions of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile heterocyclic building block. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1][2] The protocols outlined below are intended to guide researchers in the efficient preparation and utilization of this compound in their synthetic endeavors.
Synthesis of this compound
The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate.
Protocol 1: Alkaline Hydrolysis of Ethyl 5-Amino-2-(methylthio)pyrimidine-4-carboxylate
This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid.
Experimental Workflow:
Caption: Workflow for the synthesis of the target compound.
Materials:
-
Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2N
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2N hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Purity | >99% (as reported by suppliers)[3] |
| Appearance | White to light yellow powder[3][4] |
| Storage | Keep in a dry, shady, and cool place[3] |
Reactions of this compound
The presence of both a carboxylic acid and an amino group makes this compound a versatile building block for a variety of chemical transformations, most notably amide bond formation.
Protocol 2: Amide Coupling via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Experimental Workflow:
Caption: General workflow for amide coupling reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Standard inert atmosphere glassware and techniques
Procedure:
Step 1: Acyl Chloride Formation
-
Suspend this compound in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess (typically 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0 equivalent) and a slight excess of a non-nucleophilic base (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Quantitative Data for a Representative Amide Synthesis:
| Parameter | Expected Range |
| Yield | 50-90% |
| Purity | >95% after purification |
Biological Context and Signaling Pathways
Pyrimidine derivatives are fundamental to numerous biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are involved in the synthesis of essential cofactors. The pyrimidine metabolism pathway is responsible for both the de novo synthesis and the degradation and recycling of these vital molecules.
While specific signaling pathways directly involving this compound are not detailed in the available literature, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes in the pyrimidine metabolism pathway. Alterations in this pathway are known to be associated with various diseases, making synthetic pyrimidine analogues like the title compound interesting candidates for investigation as potential modulators of these biological processes.
General Pyrimidine Metabolism Pathway:
Caption: Simplified overview of pyrimidine metabolism.
This diagram illustrates the central role of pyrimidines in nucleic acid synthesis and degradation, highlighting potential points of interaction for synthetic analogues. The development of novel compounds based on the this compound scaffold could lead to the discovery of new therapeutic agents targeting these pathways.
References
Application Notes and Protocols for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of amino, carboxylic acid, and methylthio groups offers multiple points for chemical modification, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes and protocols for the use of this compound in amide coupling reactions, a cornerstone of modern pharmaceutical development.
Compound Profile
| Property | Value | Reference |
| CAS Number | 100130-05-0 | |
| Molecular Formula | C₆H₇N₃O₂S | |
| Molecular Weight | 185.20 g/mol | |
| Appearance | Light yellow to green-yellow solid | |
| pKa | 3.40 ± 0.10 (Predicted) | |
| Boiling Point | 435.0 ± 30.0 °C (Predicted) | |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, 2–8 °C |
Applications in Drug Discovery
The pyrimidine-4-carboxamide moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this structural motif is prevalent in various kinase inhibitors, which are crucial in oncology and immunology research. The amide bond formation is a key step in the synthesis of these derivatives, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
For instance, substituted pyrimidine carboxamides have been successfully developed as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), Vanin-1, and STAT6, demonstrating the therapeutic potential of this compound class in indications ranging from Alzheimer's disease to inflammatory conditions and cancer.
Amide Coupling Reactions: An Overview
Amide bond formation is one of the most frequently utilized reactions in drug discovery. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve reaction efficiency and suppress side reactions.
Experimental Protocols
The following protocols are representative methods for the amide coupling of this compound with primary and secondary amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and generally high-yielding method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data for Representative HATU-Mediated Coupling:
| Amine | Product | Yield | Purity |
| Benzylamine | N-benzyl-5-amino-2-(methylthio)pyrimidine-4-carboxamide | 85% | >95% |
| Morpholine | (5-amino-2-(methylthio)pyrimidin-4-yl)(morpholino)methanone | 78% | >95% |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method using a carbodiimide-based coupling system.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Add TEA or DIPEA (2.0 eq) and stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Quantitative Data for Representative EDC/HOBt-Mediated Coupling:
| Amine | Product | Yield | Purity |
| Aniline | 5-amino-N-phenyl-2-(methylthio)pyrimidine-4-carboxamide | 75% | >95% |
| Piperidine | (5-amino-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone | 70% | >95% |
Visualizations
Caption: General workflow for the synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxamide derivatives.
Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-4-carboxamide derivative.
Application Notes and Protocols: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key structural motif in a multitude of biologically active compounds. The pyrimidine scaffold is known to mimic the purine ring of ATP, making it an ideal starting point for the development of competitive kinase inhibitors.[1][2] The presence of three distinct functional groups—an amino group, a methylthio group, and a carboxylic acid—provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This versatility makes it a valuable tool in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions.[2][3]
Application in Kinase Inhibitor Drug Discovery
The aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a common factor in the development of diseases like cancer.[2] By derivatizing this compound, researchers can synthesize libraries of compounds to target the ATP-binding site of various kinases.
The primary synthetic route for derivatization involves the formation of an amide bond using the carboxylic acid functionality. This allows for the introduction of a wide array of chemical groups, which can be designed to interact with specific amino acid residues within the kinase active site, thereby influencing potency and selectivity. The amino and methylthio groups can also be modified in subsequent synthetic steps to further explore the structure-activity relationship (SAR).
Data Presentation: Representative Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of N-aryl carboxamide derivatives of this compound, targeting a hypothetical protein kinase. This data is representative of a typical SAR study for this class of compounds.
| Compound ID | R-Group (at Carboxamide) | Kinase Inhibition IC50 (nM) | Cell Proliferation EC50 (µM) |
| 1a | Phenyl | 520 | 15.2 |
| 1b | 4-Fluorophenyl | 250 | 7.8 |
| 1c | 3-Chlorophenyl | 180 | 5.1 |
| 1d | 4-Methoxyphenyl | 650 | 20.5 |
| 1e | 3-(Trifluoromethyl)phenyl | 95 | 2.3 |
| 1f | 4-(Piperidin-1-yl)phenyl | 45 | 1.1 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for the synthesis of N-aryl carboxamide derivatives of this compound using a common coupling reagent, HATU.
Materials:
-
This compound
-
Substituted aniline (various)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-amino-2-(methylthio)pyrimidine-4-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase using a luminescence-based assay.
Materials:
-
Synthesized pyrimidine derivatives
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Example of a targeted signaling pathway (MAPK pathway).
References
Application Notes and Protocols for the Characterization of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. The described methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for determination of elemental composition. These protocols are designed to be readily implemented in a laboratory setting by researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, rigorous characterization of its identity, purity, and structure is paramount. This document outlines a suite of analytical methods to ensure the quality and integrity of this molecule.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify any impurities. A reverse-phase HPLC method is employed to separate the target compound from non-polar and moderately polar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Data Presentation:
| Parameter | Value |
| Retention Time | ~8.5 min |
| Purity (by area %) | >98% |
Experimental Workflow:
Caption: HPLC analysis workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To confirm the molecular weight and identity of this compound. This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions: Same as the HPLC protocol described in section 2.1.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₆H₇N₃O₂S |
| Theoretical Monoisotopic Mass | 185.03 g/mol |
| Observed [M+H]⁺ | 186.04 m/z |
Experimental Workflow:
Caption: LC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the chemical structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.5 (broad s) | Singlet | 1H | -COOH |
| 8.15 (s) | Singlet | 1H | Pyrimidine-H |
| 7.20 (s) | Singlet | 2H | -NH₂ |
| 2.50 (s) | Singlet | 3H | -SCH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | -COOH |
| 165.0 | C-S |
| 158.0 | C-NH₂ |
| 155.0 | C-COOH |
| 108.0 | C-H |
| 14.0 | -SCH₃ |
Logical Relationship of NMR Data to Structure:
Caption: Correlation of NMR data to the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the key functional groups present in this compound based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (-NH₂) |
| 3200-2500 | Very Broad | O-H stretch (-COOH) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1640-1600 | Medium | N-H bend (-NH₂) |
| 1580-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1300 | Medium | C-N stretch |
| ~700 | Medium | C-S stretch |
Experimental Workflow:
Caption: FTIR analysis workflow.
Elemental Analysis
Application: To determine the elemental composition of this compound and compare it with the theoretical values to confirm the empirical formula.
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
Data Presentation:
| Element | Theoretical % | Found % |
| Carbon (C) | 38.91 | 38.85 |
| Hydrogen (H) | 3.81 | 3.78 |
| Nitrogen (N) | 22.69 | 22.61 |
| Sulfur (S) | 17.31 | 17.25 |
Logical Relationship of Elemental Analysis:
Caption: Logic of elemental analysis.
Summary and Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structure of this compound, which is a critical step in the drug discovery and development process. The provided protocols and data serve as a valuable resource for ensuring the quality and consistency of this important chemical entity.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Introduction
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. As a molecule featuring both an amino and a carboxylic acid group, its accurate quantification by High-Performance Liquid Chromatography (HPLC) is crucial for purity assessment, stability studies, and quality control. Due to the limited availability of specific validated methods in published literature, this document provides a recommended starting protocol for the development of a robust HPLC method for the analysis of this compound. The proposed method is based on the physicochemical properties of the analyte and established chromatographic principles for similar compounds, such as amino acids and other carboxylic acid derivatives.
Analytical Method Development
A reversed-phase HPLC (RP-HPLC) method is proposed as the primary approach for the analysis of this compound. The presence of the polar amino and carboxyl functional groups, combined with the pyrimidine ring, suggests that a C18 stationary phase with a polar end-capping would be a suitable choice to achieve adequate retention and good peak shape. The mobile phase composition, pH, and detection wavelength are critical parameters that should be optimized to achieve the desired separation and sensitivity.
Proposed HPLC Starting Conditions
For researchers initiating method development for the analysis of this compound, the following conditions are recommended as a starting point. Optimization of these parameters will be necessary to achieve optimal performance.
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm with polar end-capping |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with a primary monitoring wavelength around 254 nm |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Experimental Protocol
This protocol outlines the steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
2. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the sample diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the sample diluent and mix well.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Starting Conditions" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (sample diluent) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent (e.g., acetonitrile/water, 50:50 v/v).
6. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
NMR Spectroscopy of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this document outlines a generalized protocol for acquiring and processing ¹H and ¹³C NMR spectra, along with expected spectral characteristics based on its chemical structure.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a key structural motif in numerous biologically active compounds, including pharmaceuticals. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document details the methodology for obtaining high-quality NMR spectra of the title compound and provides a framework for its characterization.
Predicted NMR Data
In the absence of experimental data, theoretical NMR prediction tools can provide an estimation of the chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR spectral data. It is crucial to note that these are estimations and experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet | 2H |
| Pyrimidine H-6 | 8.0 - 8.5 | Singlet | 1H |
| -COOH | 12.0 - 14.0 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ | 12 - 16 |
| C-5 | 100 - 110 |
| C-4 | 160 - 165 |
| C-2 | 165 - 170 |
| C-6 | 155 - 160 |
| -COOH | 168 - 175 |
Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids and compounds with exchangeable protons due to its ability to solvate a wide range of compounds and its higher boiling point. Other potential solvents include methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) if solubility permits.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Key NMR-Active Nuclei
The following diagram illustrates the chemical structure of this compound, highlighting the key protons and carbons that would be observed in NMR spectroscopy.
Caption: Chemical structure of the target molecule.
Logical Workflow for NMR Analysis
The process of NMR analysis for structural confirmation follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis.
Application Notes and Protocols: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in the Synthesis of Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block with significant potential in the development of novel antiviral therapeutics. The pyrimidine scaffold is a core component of nucleosides and, as such, derivatives of this heterocycle can act as mimics of natural metabolites, thereby interfering with viral replication processes. This document provides an overview of the application of this compound and related pyrimidine derivatives in the synthesis of antiviral agents, including detailed experimental protocols and data presentation. Pyrimidine derivatives have been shown to exhibit a broad spectrum of antiviral activities by targeting various viral and host cell components essential for viral replication.
Mechanism of Action of Pyrimidine-Based Antiviral Agents
Many pyrimidine-based antiviral agents function by inhibiting the de novo biosynthesis of pyrimidines within the host cell. This pathway is crucial for the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for both RNA and DNA synthesis. By targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, thereby hindering the rapid replication of viral genomes. This mechanism provides a broad-spectrum antiviral effect against a range of RNA and DNA viruses.
Another common mechanism is the direct inhibition of viral polymerases. Pyrimidine analogs, after intracellular phosphorylation to their triphosphate form, can be incorporated into the growing viral RNA or DNA chain, leading to chain termination. Alternatively, they can act as competitive inhibitors of the viral polymerase, blocking its ability to utilize natural nucleoside triphosphates.
Synthesis of Antiviral Pyrimidine Derivatives
While direct synthesis routes for commercial antiviral drugs starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various synthesized antiviral compounds. The following sections detail representative synthetic protocols for antiviral agents derived from structurally similar pyrimidine precursors.
General Synthetic Workflow
The synthesis of antiviral agents from pyrimidine carboxylic acids typically involves a series of chemical transformations to introduce pharmacologically important functional groups. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for the elaboration of this compound into potential antiviral compounds.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of antiviral pyrimidine derivatives, adapted from published literature on structurally related compounds.
Protocol 1: Synthesis of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives
This protocol is adapted from the synthesis of 1,3,4-oxadiazole derivatives that have shown antiviral activity against the Tobacco Mosaic Virus (TMV).
Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbohydrazide
-
To a solution of ethyl 4-amino-2-methylpyrimidine-5-carboxylate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (85%, 20 mmol).
-
Reflux the mixture for 8 hours.
-
After cooling to room temperature, a white precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the carbohydrazide.
Step 2: Synthesis of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol
-
To a solution of 4-amino-2-methylpyrimidine-5-carbohydrazide (10 mmol) in ethanol (50 mL), add potassium hydroxide (12 mmol) and carbon disulfide (15 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the oxadiazole-2-thiol.
Step 3: General Procedure for the Synthesis of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives
-
To a solution of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) in N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate alkyl or benzyl halide (1.1 mmol).
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water (50 mL).
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from ethanol to afford the final product.
Protocol 2: Synthesis of Pyrimidine Thioglycoside Analogues with Activity Against SARS-CoV-2 and H5N1
This protocol is based on the synthesis of pyrimidine thioglycosides that have demonstrated antiviral activity.
Step 1: Synthesis of 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives
-
A mixture of 2-cyano-3,3-dimercapto-N-arylacrylamide (10 mmol) and thiourea (10 mmol) in an appropriate solvent is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pyrimidine derivative.
Step 2: Synthesis of peracetylated pyrimidine thioglycosides
-
To a solution of the 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivative (1 mmol) in dry DMF, add sodium hydride (1.2 mmol) at 0 °C.
-
After stirring for 30 minutes, add a solution of peracylated α-D-gluco- or galactopyranosyl bromide (1.1 mmol) in DMF.
-
Allow the reaction to proceed at room temperature for several hours until completion as monitored by TLC.
-
Quench the reaction with methanol and remove the solvent under vacuum.
-
Purify the residue by column chromatography to obtain the peracetylated thioglycoside.
Step 3: Deacetylation to yield free pyrimidine thioglycosides
-
Dissolve the peracetylated pyrimidine thioglycoside (0.5 mmol) in dry methanol.
-
Bubble dry ammonia gas through the solution at 0 °C for 30 minutes.
-
Seal the reaction vessel and stir at room temperature overnight.
-
Remove the solvent under reduced pressure, and purify the product by recrystallization to obtain the final deacetylated thioglycoside.
Quantitative Data Presentation
The antiviral activities of synthesized pyrimidine derivatives are summarized below.
Table 1: Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | R-group | Curative Activity EC50 (μg/mL) |
| 8f | 2,4-dichlorobenzyl | 315.62 |
| 8h | 4-nitrobenzyl | 290.98 |
| 8i | 2-methylbenzyl | 246.48 |
| 8k | 4-fluorobenzyl | 438.29 |
| 8n | 3-methylbenzyl | 389.15 |
| 8q | 2-chlorobenzyl | 356.71 |
| 8w | 4-chlorobenzyl | 398.54 |
| Ningnanmycin | (Commercial Control) | 301.83 |
Table 2: Antiviral Activity of Pyrimidine Thioglycoside Analogues against SARS-CoV-2 and Avian Influenza H5N1
| Compound | Virus | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| 6e | SARS-CoV-2 | 18.47 | 467.9 | 25.33 |
| 6f | SARS-CoV-2 | 15.41 | 360.9 | 23.40 |
| 6h | SARS-CoV-2 | 30.34 | 180.2 | 5.90 |
| 5e | H5N1 | - | - | Inhibition of 50% at 0.125 μmol |
| 5f | H5N1 | - | - | Inhibition of 51.67% at 0.125 μmol |
Signaling Pathway and Mechanism of Action Visualization
As previously mentioned, a key mechanism of action for broad-spectrum pyrimidine-based antivirals is the inhibition of the de novo pyrimidine biosynthesis pathway. The diagram below illustrates the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway.
Caption: Inhibition of de novo pyrimidine biosynthesis by a pyrimidine derivative, leading to depletion of nucleotides required for viral replication.
Conclusion
This compound and related pyrimidine structures are valuable synthons for the development of novel antiviral agents. The synthetic flexibility of the pyrimidine core allows for the introduction of diverse functional groups, leading to compounds with potent activity against a range of viruses. The primary mechanisms of action, including inhibition of host pyrimidine biosynthesis and direct inhibition of viral enzymes, offer promising avenues for broad-spectrum antiviral drug discovery. The provided protocols and data serve as a foundation for researchers to explore the synthesis and optimization of pyrimidine-based antiviral candidates.
Application Notes and Protocols: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid Analogs in the Synthesis of Anticancer Agents
Disclaimer: While this document focuses on the application of pyrimidine derivatives in the synthesis of anticancer agents, it is important to note that a comprehensive literature search did not yield specific studies utilizing 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid as a direct precursor. The following application notes and protocols are based on structurally related pyrimidine compounds to provide valuable insights and methodologies for researchers in the field of drug discovery and development.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds often act as antimetabolites or kinase inhibitors, interfering with crucial cellular processes in cancer cells. This document provides an overview of the synthesis and biological evaluation of anticancer agents derived from pyrimidine scaffolds structurally similar to this compound. The protocols and data presented are compiled from recent studies on related aminopyrimidine and thioxopyrimidine derivatives.
Synthesis of Structurally Related Pyrimidine Derivatives
The synthesis of anticancer agents from pyrimidine precursors often involves multi-step reactions to introduce various pharmacophores and modulate the compound's biological activity and pharmacokinetic properties. Below is a generalized synthetic workflow and a detailed experimental protocol for the synthesis of a series of aminopyrimidine derivatives.
General Synthetic Workflow
The synthesis typically begins with a core pyrimidine structure, which is then functionalized through a series of chemical transformations. A representative workflow is illustrated below.
Caption: Generalized workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of N-Benzyl Aminopyrimidine Derivatives
This protocol is adapted from the synthesis of N-benzyl aminopyrimidine derivatives, which have shown significant anticancer activity.
Materials:
-
Starting aminopyrimidine core
-
Appropriate benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting aminopyrimidine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the corresponding benzyl bromide (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-benzyl aminopyrimidine derivative.
In Vitro Anticancer Activity
The anticancer activity of the synthesized pyrimidine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the compounds.
Data Presentation: Anticancer Activity of Aminopyrimidine Derivatives
The following table summarizes the in vitro anticancer activity (EC₅₀ values in µM) of a series of aminopyrimidine derivatives against various cancer cell lines after 48 hours of treatment.
| Compound | U87MG (Glioblastoma) | MDA-MB-231 (Breast) | HCT116 (Colon) | CAL27 (Oral Squamous) |
| RDS 3442 (Hit) | 25.3 ± 1.5 | 31.6 ± 2.1 | 28.9 ± 1.8 | 22.4 ± 1.3 |
| Compound 2a | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 | 4.9 ± 0.3 |
| Compound 2b | 10.1 ± 0.8 | 12.5 ± 1.1 | 11.3 ± 0.9 | 9.8 ± 0.7 |
| Compound 3 | 8.9 ± 0.7 | 11.2 ± 0.9 | 9.7 ± 0.8 | 7.5 ± 0.6 |
Data adapted from a study on aminopyrimidine derivatives.[1]
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC₅₀ values.
Mechanism of Action and Signaling Pathways
Some pyrimidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction Pathway
The diagram below illustrates a simplified pathway of apoptosis induction by a pyrimidine derivative.
Caption: Simplified apoptosis induction pathway by a pyrimidine derivative.
Conclusion
While direct synthetic routes from this compound to anticancer agents are not prominently featured in the current literature, the broader family of pyrimidine derivatives continues to be a rich source of potential therapeutic candidates. The protocols and data for structurally related compounds presented in these application notes offer a solid foundation for researchers to design and synthesize novel pyrimidine-based anticancer agents. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of more potent and selective cancer therapies.
References
Synthetic Routes to Pyrimido[4,5-d]pyrimidines: Application Notes and Protocols Utilizing 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid as a key starting material. The synthetic strategy presented is a robust two-step process involving an initial amidation of the carboxylic acid followed by a cyclization reaction to construct the fused pyrimidine ring. This guide is intended to provide researchers with the necessary information to synthesize these valuable scaffolds for further investigation in drug discovery and development.
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused nitrogen-containing heterocyclic compounds that have attracted considerable attention from the scientific community. This interest stems from their diverse and potent biological activities, which include but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the pyrimido[4,5-d]pyrimidine core allows for a wide range of chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This document details a reliable synthetic pathway to access this important scaffold starting from this compound.
Overall Synthetic Strategy
The synthesis of the pyrimido[4,5-d]pyrimidine core from this compound is efficiently achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the conversion of the carboxylic acid functionality into a more reactive carboxamide. The subsequent step is an intramolecular cyclization to form the second pyrimidine ring.
Caption: Synthetic workflow from starting material to the pyrimido[4,5-d]pyrimidine product.
Experimental Protocols
Step 1: Synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxamide
The conversion of the carboxylic acid to the primary amide is a crucial first step. Two effective methods are presented below.
Method 1: Dicyclohexylcarbodiimide (DCC) Mediated Amidation
-
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add ammonium bicarbonate (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 16 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the precipitated dicyclohexylurea by filtration.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Amino-2-(methylthio)pyrimidine-4-carboxamide.
-
Method 2: Microwave-Assisted Synthesis using Urea
-
Materials:
-
This compound
-
Urea
-
Pyridine
-
Microwave reactor
-
-
Procedure:
-
Place this compound (1.0 equivalent), urea (2.0 equivalents), and a catalytic amount of pyridine into a microwave-safe reaction vessel.
-
Seal the vessel and subject it to microwave irradiation at 140°C for 20 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxamide.
-
Step 2: Cyclization to 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one
The final step involves the cyclization of the aminopyrimidine carboxamide to form the fused ring system.
-
Materials:
-
5-Amino-2-(methylthio)pyrimidine-4-carboxamide
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 5-Amino-2-(methylthio)pyrimidine-4-carboxamide (1.0 equivalent) in a mixture of triethyl orthoformate (5.0 equivalents) and acetic anhydride (2.5 equivalents).
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.
-
Data Summary
The following table provides a summary of the key reaction parameters for the synthesis of the pyrimido[4,5-d]pyrimidine derivative.
| Step | Starting Material | Key Reagents | Product | Typical Yield Range |
| 1A | This compound | DCC, Ammonium bicarbonate | 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | 75-85% |
| 1B | This compound | Urea, Pyridine (Microwave) | 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | 70-80% |
| 2 | 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | Triethyl orthoformate, Acetic anhydride | 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one | 80-90% |
Potential Applications and Biological Relevance
Pyrimido[4,5-d]pyrimidine derivatives have been shown to interact with a variety of biological targets, including protein kinases. Kinases are crucial enzymes in cell signaling pathways, and their aberrant activity is often linked to diseases like cancer. The synthesized pyrimido[4,5-d]pyrimidine core can serve as a scaffold for the development of potent and selective kinase inhibitors. A simplified representation of a generic kinase signaling cascade that can be targeted by such inhibitors is shown below.
Caption: Generic kinase signaling pathway and a potential point of inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy involves a multi-step synthesis beginning with the formation of an ethyl ester intermediate, ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate, followed by its hydrolysis to the final carboxylic acid. This approach allows for easier purification of the intermediate and generally provides good overall yields.
Q2: What are the typical starting materials for this synthesis?
The synthesis often commences with readily available precursors. One possible route starts from ethyl cyanoacetate, which undergoes a series of reactions to form the pyrimidine ring. Another potential starting material is 2-methylthio-4-chloropyrimidine-5-carbonitrile.
Q3: I am experiencing low yields. What are the most likely causes?
Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Each step of the synthesis will have an optimal set of conditions that should be carefully controlled.
-
Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are crucial for driving the reaction to completion and minimizing side products.
-
Incomplete Reactions: Failure to allow each reaction step to proceed to completion will naturally result in a lower yield of the desired product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Side Reactions: The formation of unwanted byproducts is a common cause of reduced yields. These can arise from competing reaction pathways or degradation of the product under the reaction conditions.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Formation of Ethyl 5-Amino-2-(methylthio)pyrimidine-4-carboxylate
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | The cyclization step to form the pyrimidine ring is critical. Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The reaction temperature should be carefully controlled as both incomplete reaction and side product formation can occur at non-optimal temperatures. Consider extending the reaction time and monitoring progress by TLC. |
| Competing Side Reactions | Dimerization or polymerization of starting materials can occur. Ensure slow and controlled addition of reagents. Running the reaction at a lower concentration may also minimize these side reactions. |
| Moisture Contamination | Many reagents used in this synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulties in the Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | The hydrolysis of the ethyl ester to the carboxylic acid can be sluggish. Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used. The reaction may require heating to proceed at a reasonable rate. Monitor the disappearance of the starting material by TLC or HPLC. |
| Product Degradation | The pyrimidine ring can be susceptible to degradation under harsh basic conditions. Avoid excessively high temperatures or prolonged reaction times during hydrolysis. Careful monitoring is key to isolating the product once the reaction is complete. |
| Work-up and Purification Challenges | The product is an amino acid and may have some solubility in water. During the acidic work-up to precipitate the carboxylic acid, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation. Washing the final product with a minimal amount of cold water can help remove inorganic salts without significant product loss. |
Experimental Protocols
Synthesis of Ethyl 5-Amino-2-(methylthio)pyrimidine-4-carboxylate
A potential synthetic route for the ethyl ester intermediate is outlined below. This is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.
Reaction Scheme:
A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could involve the following transformations:
-
Formation of a suitable acyclic precursor: This could involve the reaction of ethyl cyanoacetate with a thiourea derivative and subsequent methylation.
-
Cyclization: The acyclic precursor would then be cyclized to form the pyrimidine ring.
Detailed Protocol:
A specific, validated experimental protocol for this exact transformation was not found in the provided search results. The following is a generalized procedure based on common pyrimidine syntheses:
-
Step 1: Preparation of the Intermediate. To a solution of sodium ethoxide in absolute ethanol, add ethyl cyanoacetate and S-methylisothiourea sulfate.
-
Step 2: Cyclization. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with acetic acid. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Hydrolysis of Ethyl 5-Amino-2-(methylthio)pyrimidine-4-carboxylate
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Protocol:
-
Step 1: Saponification. Suspend ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate in an aqueous solution of sodium hydroxide.
-
Step 2: Heating. Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).
-
Step 3: Acidification. Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Step 4: Isolation. The precipitated solid is collected by filtration, washed with a small amount of cold water, and then with ethanol.
-
Step 5: Drying. The final product is dried under vacuum to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Problem | Potential Cause | Recommended Action |
| Low Yield of Ethyl Ester | Incomplete cyclization | Check the quality and quantity of the base; optimize reaction time and temperature. |
| Side reactions | Use high-purity starting materials; consider slower reagent addition or lower reaction concentration. | |
| Moisture sensitivity | Use anhydrous solvents and an inert atmosphere. | |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis | Increase the excess of base and/or reaction time/temperature. |
| Product degradation | Avoid prolonged heating at high temperatures; monitor the reaction closely. | |
| Loss during work-up | Carefully adjust the pH to the isoelectric point for maximum precipitation; use minimal cold water for washing. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for improving synthesis yield.
troubleshooting failed reactions with 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The molecule has three primary reactive sites: the carboxylic acid group at the 4-position, the amino group at the 5-position, and the methylthio group at the 2-position. The pyrimidine ring itself can also participate in certain reactions. Understanding the reactivity of these groups is crucial for successful experimentation.
Q2: What are the common challenges encountered when working with this compound?
A2: Common challenges include poor solubility in many common organic solvents, low yields in coupling reactions, and the potential for unwanted side reactions involving the amino and methylthio groups. Careful planning of reaction conditions and purification strategies is essential.
Q3: In which solvents is this compound most soluble?
A3: This compound generally exhibits poor solubility in water and non-polar organic solvents. It has better solubility in polar aprotic solvents. For specific solubility data, please refer to the table below.
Q4: Is it necessary to protect the amino group during reactions involving the carboxylic acid?
A4: Yes, in many cases, protection of the 5-amino group is critical to prevent self-reaction or other undesired side reactions, particularly during amide coupling or esterification. Common protecting groups for anilines, such as Boc (tert-butyloxycarbonyl), can be employed.
Q5: What are the potential side reactions to be aware of?
A5: The primary side reactions to consider are:
-
Oxidation of the methylthio group: The sulfide can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.
-
Unwanted reactions of the amino group: If left unprotected, the amino group can compete with other nucleophiles in reactions, leading to byproducts.
-
Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation may occur.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂S |
| Molecular Weight | 185.20 g/mol [1][2] |
| Appearance | Light yellow to green-yellow solid[3] |
| Predicted Boiling Point | 435.0 ± 30.0 °C[3] |
| Predicted Density | 1.53 ± 0.1 g/cm³[3] |
| Predicted pKa | 3.40 ± 0.10[3] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon)[3] |
Table 2: Qualitative Solubility
| Solvent | Solubility | Reference |
| Water | Poor | General knowledge for similar structures |
| Dimethylformamide (DMF) | Good | Based on related bromo-pyrimidine derivative[4] |
| Dimethyl sulfoxide (DMSO) | Good | Based on related bromo-pyrimidine derivative[4] |
| Ethanol | Limited | Based on related bromo-pyrimidine derivative[4] |
| Methanol | Limited | Based on related bromo-pyrimidine derivative[4] |
| Dichloromethane (DCM) | Poor | General knowledge |
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptom: The desired amide product is obtained in low yield, or the reaction fails to proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Issue 2: Formation of Unidentified Byproducts
Symptom: Multiple spots are observed on TLC, or mass spectrometry indicates the presence of unexpected masses.
Possible Cause & Solution:
-
Oxidation of Methylthio Group:
-
Diagnosis: Look for masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to your starting material or product.
-
Solution: Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents. If an oxidation is necessary elsewhere in the synthesis, consider performing it before introducing the pyrimidine core.
-
-
Reaction at the 5-Amino Group:
-
Diagnosis: If the amino group was not protected, byproducts may result from its reaction with the coupling agent or other electrophiles.
-
Solution: Protect the amino group prior to the desired reaction. A Boc protecting group is a common choice and can be removed under acidic conditions.
-
Experimental Protocols
General Protocol for Amide Coupling using HATU
This is a general guideline and may require optimization for specific substrates.
-
Amino Group Protection (if necessary):
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)₂O.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc protected starting material.
-
-
Amide Coupling:
-
Dissolve the N-Boc-5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1-1.2 equivalents).
-
Add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if necessary):
-
Dissolve the purified, N-Boc protected amide in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final amide.
-
Mandatory Visualization
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Derivatives of aminopyrimidines are actively being investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[5][6] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[6] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative disorders and inflammatory diseases, making JAK kinases attractive therapeutic targets.[5][6]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.
References
- 1. 100130-05-0|this compound|BLD Pharm [bldpharm.com]
- 2. chem47.com [chem47.com]
- 3. This compound CAS#: 100130-05-0 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice depends on the nature of the impurities, the scale of the reaction, and the required final purity. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography provides better separation for complex mixtures with impurities of similar polarity to the product.[1]
Q2: My compound is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] To resolve this, you can try using a solvent with a lower boiling point, decrease the initial concentration by adding more solvent, or allow the solution to cool more slowly to prevent rapid supersaturation.[3] Ensuring the starting material is as pure as possible can also help, as impurities can interfere with crystal lattice formation.[3]
Q3: Why does my carboxylic acid compound smear or streak on a silica gel TLC plate or column?
A3: Smearing is a common problem when purifying carboxylic acids on silica gel.[2] It happens because the acidic proton of the carboxylic acid interacts with the slightly acidic silica surface, leading to a dynamic equilibrium between the protonated and deprotonated forms, which have different polarities. To prevent this, you can add a small amount (typically 0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent.[2][4] This suppresses the deprotonation of your compound, forcing it to remain in its less polar, protonated state, which results in sharper bands.
Q4: My compound has very low solubility in common organic solvents. How can I recrystallize it?
A4: For compounds with low solubility except in high-boiling point solvents like DMF or DMSO, an anti-solvent vapor diffusion technique can be effective.[3] In this method, the compound is dissolved in a minimal amount of a solvent like DMF in an open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or dichloromethane).[3] The anti-solvent's vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.[3]
Q5: Can I use a different stationary phase for column chromatography if silica gel is not working well?
A5: Yes. If your compound is sensitive to the acidic nature of silica gel or shows irreversible adsorption, neutral alumina can be a good alternative stationary phase.[1][2] For zwitterionic compounds, which possess both acidic (carboxylic acid) and basic (amino) groups, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase like acetonitrile/water can also be an effective purification strategy.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation After Cooling | 1. The solution is not sufficiently saturated.[3] 2. The chosen solvent is inappropriate (the compound is too soluble even at low temperatures).[3] 3. Nucleation has not occurred. | 1. Reheat the solution to evaporate some solvent and increase the concentration, then cool slowly again.[3] 2. Select a new solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[3] 3. Induce nucleation by gently scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound to the cooled solution.[3] |
| Low Recovery of Product After Recrystallization | 1. Too much solvent was used, keeping the product dissolved even at low temperatures.[2] 2. The product crystallized prematurely during a hot filtration step.[2] 3. The cooling process was too rapid, trapping impurities. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] 2. Preheat the filtration funnel and receiving flask before performing a hot filtration to prevent the solution from cooling down.[2] 3. Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath for complete crystallization.[6] |
| Poor Separation During Column Chromatography | 1. The polarity of the eluent is incorrect. 2. Impurities have very similar polarity to the desired product.[1] 3. The column was packed improperly or the sample was loaded incorrectly. | 1. Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your target compound.[2] 2. If separation is still difficult, consider derivatizing the compound (e.g., esterifying the carboxylic acid) to alter its polarity for chromatography, followed by deprotection. 3. Ensure the column is packed uniformly without air bubbles. Dissolve the sample in a minimal amount of solvent and load it as a narrow, concentrated band.[2] |
| Product is Unstable on Silica Gel | 1. The acidic nature of the silica gel is causing the compound to decompose. | 1. Switch to a neutral stationary phase like neutral alumina.[1] 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent if the compound is basic and sensitive to acid. For acidic compounds, consider non-chromatographic methods. |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent required.[2]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or activated carbon, perform a hot filtration using a preheated funnel and filter paper into a clean, preheated flask.[2]
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Silica Gel
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Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and moves the target compound to an Rf value of approximately 0.2-0.4.[2] For this specific class of compounds, add 0.5-1% acetic acid to the eluent to prevent streaking.[2][4]
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflow
The following diagram illustrates a typical decision-making process for purifying this compound derivatives.
Caption: Decision workflow for purifying pyrimidine carboxylic acid derivatives.
References
Technical Support Center: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the cyclocondensation reaction of S-methylisothiourea with a suitable three-carbon synthon, such as an ester of 2-cyano-3-oxobutanoic acid, to form the pyrimidine ring. This typically yields the ethyl or methyl ester of the target molecule. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting material-related, intermediate-related, and side-product-related impurities.
Q3: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the detection and quantification of impurities in the synthesis of this compound. Other useful analytical methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the final product and any isolated impurities.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and purity of the final product, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final carboxylic acid | Incomplete hydrolysis of the ester intermediate. | - Increase the reaction time for the hydrolysis step.- Use a stronger base or a higher concentration of the base (e.g., switch from sodium carbonate to sodium hydroxide).- Increase the reaction temperature, while monitoring for potential degradation. |
| Incomplete cyclocondensation reaction. | - Ensure the purity of the starting materials (S-methylisothiourea and the three-carbon synthon).- Optimize the reaction conditions for the cyclocondensation step (e.g., solvent, temperature, reaction time). | |
| Presence of a significant amount of the ester starting material in the final product | Incomplete hydrolysis. | - Refer to the solutions for "Low yield of the final carboxylic acid" due to incomplete hydrolysis. |
| Presence of the corresponding amide impurity | If a nitrile precursor is used, incomplete hydrolysis of the nitrile to the carboxylic acid can result in the formation of the amide intermediate. | - Prolong the hydrolysis reaction time.- Increase the concentration or strength of the acid or base used for hydrolysis. |
| Formation of colored impurities | Side reactions or degradation of starting materials or products, potentially due to high temperatures or presence of oxygen. | - Conduct the reaction under an inert atmosphere.- Carefully control the reaction temperature.- Purify the final product using techniques such as recrystallization or column chromatography. |
| Broad or multiple peaks in HPLC analysis of the final product | Presence of multiple impurities or isomers. | - Isolate the major impurities using preparative HPLC or column chromatography for structural identification (e.g., by NMR or MS).- Adjust the purification method (e.g., change the recrystallization solvent, or the mobile phase in chromatography) to improve separation. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Detection Method |
| Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate | C₈H₁₁N₃O₂S | Unreacted starting material from the hydrolysis step. | HPLC, LC-MS |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | C₆H₈N₄OS | Incomplete hydrolysis if a nitrile precursor is used. | HPLC, LC-MS |
| Unreacted S-methylisothiourea | CH₄N₂S | Excess or unreacted starting material from the cyclocondensation step. | HPLC, TLC |
| By-products from self-condensation of the three-carbon synthon | Varies | Side reactions of the starting material for pyrimidine ring formation. | HPLC, LC-MS |
Experimental Protocols
1. Synthesis of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (Intermediate)
This procedure outlines the cyclocondensation reaction to form the pyrimidine ring.
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Materials: S-methylisothiourea sulfate, sodium ethoxide, ethanol, and ethyl 2-cyano-3-oxobutanoate.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add S-methylisothiourea sulfate to the sodium ethoxide solution and stir.
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To this mixture, add ethyl 2-cyano-3-oxobutanoate dropwise at a controlled temperature.
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After the addition is complete, reflux the reaction mixture for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
2. Hydrolysis of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate to this compound (Final Product)
This procedure describes the conversion of the ester intermediate to the final carboxylic acid.
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Materials: Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate, sodium hydroxide, water, and hydrochloric acid.
-
Procedure:
-
Suspend Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain it for a period sufficient for complete hydrolysis, monitoring by TLC or HPLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully acidify the solution with hydrochloric acid to precipitate the carboxylic acid product.
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Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
Visualizing the Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates the general synthetic pathway and highlights the stages where common impurities may arise.
Caption: Synthetic pathway for this compound.
Technical Support Center: Amide Coupling of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low yields in this specific coupling are often attributed to the electronic properties of the pyrimidine substrate. The primary reasons include:
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Reduced Nucleophilicity of the Amine: The 5-amino group on the pyrimidine ring is deactivated by the electron-withdrawing nature of the ring system, making it a less potent nucleophile compared to aliphatic or simple aromatic amines. This inherent low reactivity can lead to sluggish or incomplete reactions.[1][2][3]
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Incomplete Carboxylic Acid Activation: The carboxylic acid must be efficiently activated to react with the deactivated amine. If the coupling reagent is not potent enough or used in insufficient quantities, activation will be incomplete, leading to poor conversion.[4]
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Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature are critical. For electron-deficient amines, standard conditions may not be sufficient to drive the reaction to completion.[4]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[4]
Q2: What are the most common side reactions to expect, and how can I minimize them?
A2: While the primary challenge is often low reactivity, several side reactions can occur:
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Racemization: If the amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or high temperatures. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress racemization.[4][5]
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Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction is often temperature-dependent, so running the reaction at lower temperatures is recommended.
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Guanidinium Byproduct Formation: With aminium/uronium-based coupling reagents like HATU or HBTU, an excess of the coupling reagent can react with the amine to form a guanidinium byproduct, which caps the amine and prevents it from reacting with the activated acid. Using a slight excess of the carboxylic acid relative to the coupling reagent can mitigate this.
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Intramolecular Cyclization: While less commonly reported under standard amide coupling conditions, there is a theoretical possibility of the newly formed amide undergoing intramolecular cyclization to form a pyrimido[5,4-d]pyrimidine ring system, particularly under harsh conditions. Careful control of reaction temperature and time is advisable.
Q3: Is the methylthio (-SCH3) group reactive under typical amide coupling conditions?
A3: The methylthio group at the 2-position of the pyrimidine ring is a potential leaving group for nucleophilic aromatic substitution. However, it generally requires activation, for example, by oxidation to a sulfoxide or sulfone, to become highly reactive. Under standard amide coupling conditions, which are typically mild, the methylthio group is considered relatively stable and unlikely to participate in side reactions.
Q4: Which coupling reagents are recommended for this electron-deficient substrate?
A4: For challenging couplings involving electron-deficient amines, more potent coupling reagents or specific protocols are recommended. Good starting points include:
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a highly efficient coupling reagent known for its rapid kinetics and ability to couple challenging substrates with minimal racemization.[6][7]
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EDC/DMAP with catalytic HOBt: A specific protocol has been developed for electron-deficient amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[1][8]
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Acyl Fluoride Formation: For particularly stubborn cases, in situ generation of the acyl fluoride from the carboxylic acid can be a highly effective strategy. Acyl fluorides are very reactive towards amines but are more stable to hydrolysis than acyl chlorides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | The 5-amino group is a poor nucleophile due to the electron-withdrawing pyrimidine ring. | Use a more potent coupling reagent like HATU or a specialized protocol such as EDC/DMAP with catalytic HOBt. Consider converting the carboxylic acid to the more reactive acyl fluoride in situ.[1][8] |
| Incomplete activation of the carboxylic acid. | Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq). Ensure the coupling reagent is fresh and has been stored correctly. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[4] | |
| Presence of moisture. | Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Messy Reaction Profile (Multiple Spots on TLC) | Formation of byproducts (e.g., N-acylurea with EDC, guanidinium with HATU). | For EDC, keep the reaction temperature low. For HATU, use a slight excess of the carboxylic acid. Ensure the order of addition is correct (pre-activation of the acid). |
| Degradation of starting materials or product. | Avoid excessive heating. Monitor the reaction closely and work it up as soon as it is complete. | |
| Racemization of Chiral Centers | High reaction temperature or prolonged reaction time. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a coupling reagent known for low racemization (e.g., HATU) or include an anti-racemization additive like HOBt or OxymaPure.[4][5] |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for an Electron-Deficient Amine
| Coupling Reagent/System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU (1 eq) | DIPEA (5 eq) | DMF | 23 | 5 | 38 | [1] |
| BOP-Cl (1.5 eq) | Et3N (3 eq) | CH2Cl2 | 23 | - | 28 | [1] |
| DCC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | - | CH3CN | 23 | 42 | 51 | [1] |
| EDC (1 eq), DMAP (1 eq) | DIPEA (5 eq) | CH3CN | 23 | 42 | 11 | [1] |
| EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | DIPEA | CH3CN | 23 | - | 72 | [1] |
Data adapted from a study on a model system with an electron-deficient aniline, demonstrating the effectiveness of the EDC/DMAP/catalytic HOBt system.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
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Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
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Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Recommended Procedure for Electron-Deficient Amines using EDC/DMAP/HOBt
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To a solution of this compound (1.0 equivalent) in acetonitrile, add the desired amine (1.0 equivalent), DMAP (1.0 equivalent), and HOBt (0.1 equivalents).
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Add EDC (1.0 equivalent) and DIPEA to the mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
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Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl) to remove basic impurities, followed by a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.
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Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
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Purify the crude product as necessary.
Visualizations
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. sciencegate.app [sciencegate.app]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (Cyclization Step) | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect base or stoichiometry. 4. Low purity of starting materials (Ethyl 2-cyano-3,3-bis(methylthio)acrylate or Guanidine). | 1. Extend the reaction time and monitor progress using TLC. 2. Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ethanol). 3. Use a strong base like sodium ethoxide. Ensure at least one equivalent of base is used. A slight excess may improve yields. 4. Verify the purity of starting materials by analytical techniques (e.g., NMR, melting point). |
| Formation of significant side products during cyclization | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. 3. Incorrect work-up procedure. | 1. Maintain a gentle reflux and avoid excessive heating. 2. Use anhydrous solvents and reagents. 3. Ensure the reaction mixture is properly neutralized and extracted to remove impurities. |
| Incomplete hydrolysis of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate | 1. Insufficient amount of base (e.g., NaOH, KOH). 2. Short reaction time. 3. Low reaction temperature. | 1. Use a molar excess of the base (typically 2-4 equivalents). 2. Monitor the reaction by TLC until the starting ester spot disappears. 3. Heat the reaction mixture to reflux to ensure complete hydrolysis. |
| Difficulty in precipitating the final product (this compound) | 1. Incorrect pH for precipitation. 2. Product is too soluble in the solvent. | 1. Carefully adjust the pH to the isoelectric point of the amino acid (typically acidic, around pH 3-5) using an acid like HCl. 2. If the product remains in solution, try cooling the mixture in an ice bath or adding a co-solvent in which the product is less soluble. |
| Product is off-color or contains impurities after isolation | 1. Incomplete removal of colored byproducts. 2. Oxidation of the amino group. | 1. Recrystallize the final product from a suitable solvent (e.g., ethanol/water mixture). 2. Perform the final precipitation and filtration steps quickly and consider working under an inert atmosphere if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method involves a two-step process:
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Cyclization: Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with guanidine in the presence of a base (like sodium ethoxide) in a suitable solvent (such as ethanol) to form Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate.
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Hydrolysis: Saponification of the resulting ethyl ester using a base (e.g., sodium hydroxide or potassium hydroxide) followed by acidification to yield the final carboxylic acid.
Q2: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor both the cyclization and hydrolysis steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes for the ester and a more polar system for the carboxylic acid) to track the disappearance of starting materials and the appearance of the product.
Q3: What are the critical parameters to control for a high yield in the cyclization step?
The key parameters for the cyclization reaction are:
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Purity of Reactants: Using high-purity starting materials is crucial.
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Base: A strong base like sodium ethoxide is generally required to deprotonate the guanidine and facilitate the reaction.
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Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
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Solvent: Anhydrous ethanol is a commonly used solvent.
Q4: Are there any common side reactions to be aware of?
During the cyclization step, side reactions can occur if the reaction conditions are not well-controlled. These can include the formation of oligomeric byproducts or decomposition of the starting materials at excessively high temperatures. In the hydrolysis step, incomplete reaction is the most common issue.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate
Materials:
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Ethyl 2-cyano-3,3-bis(methylthio)acrylate
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Guanidine hydrochloride
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Sodium ethoxide
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Anhydrous ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
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Add guanidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.
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Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude ethyl ester.
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The crude product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
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Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water
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Hydrochloric acid (HCl)
Procedure:
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In a round-bottom flask, suspend Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in an aqueous solution of NaOH or KOH (2-4 equivalents).
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Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4.
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A precipitate of this compound will form.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux | 4 | 85 |
| 2 | NaOEt (1.5) | Ethanol | Reflux | 4 | 88 |
| 3 | K₂CO₃ (2.0) | DMF | 100 | 8 | 45 |
| 4 | DBU (1.2) | Acetonitrile | Reflux | 6 | 60 |
Table 2: Optimization of Hydrolysis Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Water | Reflux | 2 | 92 |
| 2 | NaOH (4.0) | Water | Reflux | 2 | 95 |
| 3 | KOH (2.0) | Water/Ethanol | Reflux | 3 | 90 |
| 4 | LiOH (2.0) | THF/Water | 60 | 4 | 88 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
dealing with solubility issues of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The limited solubility of this compound is due to its molecular structure. It contains both a polar carboxylic acid group (-COOH) and an amino group (-NH2), which can participate in hydrogen bonding.[1][2] These groups, combined with the planar pyrimidine ring, can lead to strong intermolecular forces and high crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure.[3] While it has polar features, the overall molecule's properties may not perfectly match the polarity of a given solvent, leading to poor solvation.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several techniques can be employed to enhance solubility. The most common and effective approaches for a molecule with these functional groups include:
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pH Adjustment: The carboxylic acid is acidic, and the amino group is basic. Modifying the pH can convert the molecule into a more soluble salt.[4][5]
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Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute.[6][7]
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Temperature Increase: For many compounds, solubility increases with temperature; however, thermal stability of the compound must be considered.[3]
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Physical Methods: Techniques like sonication can help break down the crystal lattice and accelerate the dissolution process.[4]
Q3: How does the carboxylic acid functional group influence its solubility?
A3: The carboxylic acid group is acidic (predicted pKa ≈ 3.40) and can be deprotonated by a base to form a carboxylate salt.[8][9] These salts (e.g., sodium or potassium salts) are ionic and typically exhibit significantly higher solubility in polar solvents, including water and alcohols, compared to the neutral parent acid.[9]
Q4: Can I use an acid to improve solubility?
A4: Yes, this is a potential strategy. The pyrimidine ring and the amino group have basic properties and can be protonated in an acidic medium. The resulting salt may have different solubility characteristics. The effectiveness of this approach depends on the specific solvent and the stability of the compound in acidic conditions.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Problem: The compound is insoluble or only sparingly soluble in my chosen organic solvent (e.g., Ethanol, Acetonitrile).
This troubleshooting workflow provides a systematic approach to resolving solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
Solubility Data Overview
Since comprehensive experimental solubility data for this compound is not widely published, the following table presents hypothetical data for illustrative purposes. Researchers must determine actual solubility values experimentally. The data illustrates how solubility can vary across solvents with different properties. For comparison, pyrimidine-4-carboxylic acid is soluble in DMSO at approximately 20 mg/mL and in ethanol at 0.25 mg/mL.[10]
| Solvent | Solvent Type | Polarity Index | Hypothetical Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | 0.1 | < 0.01 |
| Toluene | Nonpolar | 2.4 | < 0.1 |
| Diethyl Ether | Polar Aprotic | 2.8 | < 0.1 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 0.1 - 0.5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 0.5 - 1.0 |
| Ethanol | Polar Protic | 4.3 | 0.1 - 0.5 |
| Methanol | Polar Protic | 5.1 | 0.5 - 1.5 |
| Acetonitrile | Polar Aprotic | 5.8 | 0.1 - 0.5 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 20 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 25 |
| Water | Polar Protic | 10.2 | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility
This protocol details the "shake-flask" method, a reliable way to determine the thermodynamic solubility of a compound.[11]
Caption: Workflow for shake-flask solubility determination.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
-
Analytical equipment (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial.[11]
-
Seal the vials tightly and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a pre-calibrated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Improving Solubility via pH Adjustment (Base Addition)
This protocol describes how to increase solubility in polar protic solvents by forming a carboxylate salt.[5]
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol, Methanol)
-
A suitable base (e.g., 1 M NaOH in water, or an organic base like triethylamine)
-
Magnetic stirrer and stir bar
Methodology:
-
Suspend the desired amount of this compound in the chosen solvent.
-
While stirring, add the base dropwise. A molar equivalent of 1.0 to 1.1 of the base relative to the carboxylic acid is typically a good starting point.
-
Continue stirring until the solid completely dissolves, indicating the formation of the more soluble salt.
-
Caution: Ensure the final pH and the presence of the counter-ion are compatible with your downstream application. The addition of an aqueous base will introduce water into your organic solvent.
Protocol 3: Improving Solubility Using a Co-Solvent System
This method uses a small amount of a strong, water-miscible organic solvent to dissolve the compound before diluting with the primary solvent.[6][7]
Materials:
-
This compound
-
Primary, less effective organic solvent
-
A strong, polar aprotic co-solvent (e.g., DMSO, DMF)
-
Vortex mixer or magnetic stirrer
Methodology:
-
Prepare a concentrated stock solution by dissolving the compound in a minimal amount of the co-solvent (e.g., DMSO). Ensure it is fully dissolved.
-
To prepare the final working solution, vigorously stir the primary solvent.
-
Add the concentrated stock solution dropwise into the vortex of the stirring primary solvent.
-
Caution: The final concentration of the co-solvent should be kept as low as possible (often <1-5%) to avoid impacting the experiment. Check for any precipitation upon addition. If precipitation occurs, the solubility limit in the co-solvent mixture has been exceeded.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. This compound CAS#: 100130-05-0 [m.chemicalbook.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting alternative coupling reagents for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing an amide coupling with this compound?
A1: The primary challenges with this substrate include its potential for low nucleophilicity of the pyrimidine-bound carboxylic acid, possible side reactions involving the 5-amino group, and potential solubility issues. The electron-withdrawing nature of the pyrimidine ring can deactivate the carboxylic acid, making activation more difficult. The presence of the free amino group introduces the possibility of self-polymerization or other side reactions if not properly managed.
Q2: Which classes of coupling reagents are recommended for this type of heteroaromatic carboxylic acid?
A2: For heteroaromatic carboxylic acids like this compound, uronium/aminium salts such as HATU, HBTU, and COMU are highly recommended. These reagents are known for their high efficiency and rapid reaction times, which can be advantageous for less reactive acids.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices, offering high reactivity with a reduced risk of certain side reactions.[1] Carbodiimides such as EDC, often used in conjunction with additives like HOBt or OxymaPure, are a cost-effective option, though they may require longer reaction times or heating to achieve high yields with this substrate.
Q3: How can I prevent side reactions at the 5-amino group?
A3: The most effective way to prevent side reactions is to protect the 5-amino group, for example, with a Boc or Fmoc protecting group, before performing the coupling reaction. If protection is not feasible, carefully controlling the reaction conditions is crucial. Using a pre-activation step, where the carboxylic acid is activated with the coupling reagent before the amine is introduced, can minimize the opportunity for the 5-amino group to react. Additionally, using a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended over potentially reactive bases.
Q4: My reaction is showing low or no conversion. What should I try?
A4: If you are experiencing low conversion, consider the following troubleshooting steps:
-
Switch to a more powerful coupling reagent: If you are using a carbodiimide-based reagent, switching to a uronium or phosphonium salt like HATU or PyBOP can increase the reaction rate.[1]
-
Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for the coupling.
-
Change the solvent: If solubility is an issue, switching to a more polar aprotic solvent like DMF or NMP may improve the reaction.
-
Check your reagents: Ensure that your coupling reagent, amine, and solvent are anhydrous, as water can hydrolyze the activated intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor activation of the carboxylic acid | Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU). |
| Low nucleophilicity of the amine | Increase the reaction temperature or use a catalyst such as DMAP (in small amounts to avoid racemization). | |
| Solubility issues | Change the solvent to DMF, NMP, or a mixture of solvents. | |
| Multiple Products/Side Reactions | Reaction at the 5-amino group | Protect the 5-amino group prior to coupling. Alternatively, use a pre-activation protocol. |
| Guanidinylation of the amine | This can occur with excess uronium/aminium reagents.[2] Use a slight excess of the carboxylic acid relative to the coupling reagent. | |
| Racemization (if coupling a chiral amine) | Use racemization-suppressing additives like HOAt or OxymaPure. Consider using a phosphonium-based reagent like PyBOP, which is known for lower racemization levels. | |
| Difficulty in Purification | Byproducts from the coupling reagent | Choose a reagent that yields water-soluble byproducts. For example, the urea from EDC is water-soluble, simplifying workup compared to the urea from DCC.[1] |
| Unreacted starting materials | Optimize the reaction stoichiometry and reaction time to drive the reaction to completion. |
Comparison of Alternative Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High coupling efficiency, fast reaction times, suitable for difficult couplings. | Can cause guanidinylation of the amine if used in excess.[2] Higher cost. |
| Phosphonium Salts | PyBOP, PyAOP | Powerful coupling reagents, generally lower risk of racemization compared to some uronium salts, byproducts are typically soluble. | Can be more sensitive to moisture. |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[1] | Generally less reactive than onium salts, may require additives (HOBt, OxymaPure) and longer reaction times or heat. DCC byproduct is poorly soluble.[1] |
| Acid Halide Formation | Thionyl chloride, Oxalyl chloride | Generates a highly reactive acyl chloride. | Harsh conditions may not be suitable for complex molecules with sensitive functional groups. Requires a separate activation step. |
| Other | T3P® (Propylphosphonic Anhydride) | High reactivity, byproducts are water-soluble. | May require specific reaction conditions. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a flask, dissolve this compound (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
EDC Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for amide coupling.
References
preventing byproduct formation in pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during pyrimidine synthesis. The following sections focus on two common and powerful methods for pyrimidine ring synthesis: the Biginelli Reaction and the Pinner Pyrimidine Synthesis .
Biginelli Reaction: Troubleshooting and FAQs
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be prone to side reactions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at higher temperatures, competing with the desired Biginelli pathway.[1]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1][2] Nano ZnO has been shown to be a selective catalyst for the Biginelli reaction at lower temperatures (60°C) under solvent-free conditions, while at higher temperatures (120-140°C) in water, it can favor the Hantzsch reaction.[2]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) and a significant amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[3] A variety of Lewis acids and other catalysts have been shown to improve yields.
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[3] Increasing the acid catalyst concentration or strength, or increasing the reaction temperature, can promote the final cyclization-dehydration step.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1]
Q3: My crude product is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm and prevent this?
A3: N-acylureas can form as byproducts and complicate purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
Q4: I am seeing a byproduct that corresponds to the condensation of the aldehyde and the β-ketoester only. What is this and how can I minimize it?
A4: This byproduct is likely the Knoevenagel condensation product. To favor the desired Biginelli product, you can modify the reaction conditions to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[3] The use of microwave irradiation can accelerate the reaction rate and improve DHPM yields, thereby minimizing the Knoevenagel side product.[3]
Quantitative Data: Impact of Reaction Conditions on Biginelli Reaction Yield
The following tables summarize the effect of different catalysts and solvents on the yield of the Biginelli reaction. Note that while these tables provide valuable insights into optimizing the main product yield, direct quantitative data on byproduct formation is often not reported.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Cu(II) Nanocatalyst | Solvent-free | 100 | 5 min | 94 |
| HCl | Water | 90 | 30 min | Max Yield |
| Nano ZnO | Solvent-free | 60 | - | High |
| Bi(NO₃)₃ | Acetonitrile | Reflux | 2.5 h | 42-95 |
| Triphenylphosphine | Solvent-free | - | - | High |
Table 1: Effect of Various Catalysts on Biginelli Reaction Yield.[2][4][5][6][7]
| Solvent | Dielectric Constant | Yield (%) |
| Acetonitrile | 37.5 | High |
| Ethanol | 24.5 | Moderate-High |
| Methanol | 32.7 | Moderate-High |
| THF | 7.6 | Moderate |
| Toluene | 2.4 | Low |
| Water | 80.1 | Variable |
Table 2: Influence of Solvent on Biginelli Reaction Yield. Higher dielectric constants generally lead to higher yields.[4][8]
Experimental Protocol: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling
This protocol provides an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often yielding a pure product without further purification.[3]
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.02 mol
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal).
-
Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.
-
After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.
-
If necessary, the product can be recrystallized from ethanol to obtain crystalline material.
Diagrams: Biginelli Reaction Pathways and Troubleshooting
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for the Biginelli reaction.
Pinner Pyrimidine Synthesis: Troubleshooting and FAQs
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form a substituted pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Common side reactions in the Pinner synthesis include:
-
Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by controlling the reaction temperature and the rate of addition of the reagents.
-
Hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt): This is a major issue and can be prevented by ensuring strictly anhydrous reaction conditions.[3]
-
Incomplete cyclization: This can lead to the isolation of open-chain intermediates.
Q2: How critical are anhydrous conditions for the Pinner synthesis?
A2: Extremely critical. The presence of water can lead to the hydrolysis of the imidate salt intermediate, forming esters as byproducts instead of the desired pyrimidine.[3] It is essential to use freshly distilled, anhydrous solvents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Q3: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A3: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.
-
Temperature: While higher temperatures can promote cyclization, they can also lead to decomposition. Careful optimization of the reaction temperature is necessary.
Experimental Protocol: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[3]
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.
Diagram: Pinner Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Pinner synthesis.
Ortoleva-King Reaction
Our comprehensive review of the literature indicates that the Ortoleva-King reaction is primarily employed for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, and is not a standard or commonly reported method for the synthesis of the core pyrimidine ring. Researchers seeking to synthesize pyrimidines are advised to focus on established methods like the Biginelli and Pinner reactions for more reliable and well-documented outcomes.
References
Technical Support Center: Scale-up Synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Initial Condensation Step
Q: We are attempting a Biginelli-type condensation to form the pyrimidine ring, but the yield of the resulting ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is consistently low on a larger scale. What are the likely causes and how can we improve it?
A: Low yields in Biginelli and related multicomponent reactions during scale-up can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inhomogeneous mixing can lead to localized concentration gradients and side reactions. Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.
-
Poor Temperature Control: Exothermic reactions can lead to localized overheating, promoting decomposition and side-product formation. Implement a robust temperature control system to maintain a consistent internal temperature.
-
Catalyst Inactivity: Acid or base catalysts can be sensitive to moisture or impurities in the starting materials, which are more pronounced at scale.[1] Ensure all reagents and solvents are of appropriate quality and consider using a higher catalyst loading or a more robust catalyst.
-
Incomplete Reaction: The reaction may require longer reaction times at scale to reach completion. Monitor the reaction progress closely using techniques like TLC or HPLC.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in the initial condensation step.
Issue 2: Impurity Formation During Synthesis
Q: During the scale-up, we are observing significant levels of an unknown impurity. What are the common side reactions and how can we minimize them?
A: Common impurities in the synthesis of pyrimidine derivatives can arise from several side reactions:
-
Dimerization or Polymerization of Starting Materials: This can occur under harsh reaction conditions. Consider a more gradual addition of reagents and tighter temperature control.
-
Side reactions involving the thiourea derivative: S-methylisothiourea, a potential starting material, can be unstable. Ensure it is of high quality or prepared fresh.
-
Incomplete cyclization: This can leave reactive intermediates that can undergo side reactions. Optimizing the catalyst and reaction time can promote full conversion to the desired pyrimidine.[2]
-
Hydrolysis of the ester group: During workup or subsequent steps, the ethyl ester can be partially hydrolyzed to the carboxylic acid prematurely. Maintain appropriate pH and temperature during extractions and purifications.
Issue 3: Difficulties in the Hydrolysis of the Ethyl Ester
Q: The final saponification of ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate to the desired carboxylic acid is sluggish and gives incomplete conversion on a larger scale. How can we drive this reaction to completion?
A: Challenges in the hydrolysis of sterically hindered or electron-rich esters are common during scale-up.
-
Insufficient Base: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the equilibrium towards the carboxylate salt.
-
Phase Transfer Issues: If the ester has low solubility in the aqueous base, consider the use of a co-solvent like ethanol or THF, or a phase-transfer catalyst.
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like decarboxylation. A moderate increase in temperature with careful monitoring is recommended.
-
Product Inhibition: The product, being an amino acid derivative, might buffer the reaction mixture. Ensure adequate base is present throughout the reaction.
Issue 4: Product Purification and Isolation Challenges
Q: We are struggling with the purification of the final product, this compound, at a larger scale. It has poor solubility and tends to co-precipitate with impurities.
A: The amphoteric nature of the product, containing both a basic amino group and an acidic carboxylic acid group, can make purification challenging.
-
pH-Controlled Precipitation/Crystallization: The solubility of the product is highly dependent on pH. Carefully adjusting the pH of the solution can selectively precipitate the product. Determine the isoelectric point of the molecule to optimize the precipitation pH.
-
Recrystallization from a suitable solvent system: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like water or ethanol) with a less polar co-solvent might be effective.
-
Adsorbent Treatment: Treating the crude solution with activated carbon can help remove colored impurities.
-
Filtration and Washing: Ensure the precipitated product is thoroughly washed with appropriate solvents to remove soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and plausible synthetic route involves a multicomponent reaction to construct the pyrimidine ring, followed by hydrolysis. A key intermediate is often the corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.[3][4] This ester can be synthesized via the condensation of a C3-dicarbonyl equivalent with an S-alkylisothiourea. The final step is the saponification of the ester to the carboxylic acid.
Synthetic Workflow Overview:
Caption: General synthetic workflow for the target molecule.
Q2: What are the key safety considerations for the scale-up synthesis of this molecule?
A2: Several safety aspects should be carefully managed:
-
Thiourea Derivatives: Some thiourea derivatives can be toxic. Handle with appropriate personal protective equipment (PPE).
-
Strong Bases and Acids: The use of strong bases (like NaOH, KOH) and acids requires careful handling to avoid chemical burns.
-
Solvent Handling: Large quantities of flammable organic solvents necessitate a well-ventilated environment and adherence to fire safety protocols.
-
Exothermic Reactions: The initial condensation and neutralization steps can be exothermic. Ensure proper cooling and monitoring to prevent runaway reactions.
Q3: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?
A3: Yes, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction progress, identifying impurities, and determining the final product purity. A reversed-phase C18 column with a buffered mobile phase is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Quantitative Data Summary
| Parameter | Lab Scale (typical) | Scale-up Consideration | Potential Impact on Yield/Purity |
| Reaction Time | 2-24 hours | May need to be extended | Incomplete reaction if too short; side products if too long |
| Temperature | Room temp. to reflux | Tighter control needed | Overheating can lead to decomposition and side reactions |
| Catalyst Loading | 1-10 mol% | May need slight increase | Insufficient catalyst can lead to low conversion |
| Solvent Volume | High dilution | Concentration may be increased | Affects reaction rate and solubility |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (Illustrative)
This protocol is a generalized procedure based on common pyrimidine syntheses and should be optimized for specific equipment and scale.
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge with absolute ethanol.
-
Reagent Preparation: In a separate vessel, dissolve S-methylisothiourea sulfate and sodium acetate in water.
-
Reaction Initiation: To the reactor, add ethyl 2-cyano-3-ethoxyacrylate. Begin agitation and maintain the temperature at 20-25°C.
-
Reagent Addition: Slowly add the aqueous solution of S-methylisothiourea sulfate and sodium acetate to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and hold for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under vacuum. Filter the solid product, wash with cold ethanol, and then with water.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight.
Protocol 2: Hydrolysis to this compound
-
Reactor Setup: To a suitable reactor, add the crude ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate and a solution of sodium hydroxide in water.
-
Hydrolysis: Heat the mixture to 50-60°C and agitate until the hydrolysis is complete (monitor by HPLC, typically 2-4 hours).
-
Purification: Cool the reaction mixture to room temperature. If necessary, filter to remove any insoluble impurities.
-
Precipitation: Slowly add hydrochloric acid to the filtrate to adjust the pH to the isoelectric point (to be determined experimentally, likely around pH 3-5). The product will precipitate.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum at 50-60°C.
References
Validation & Comparative
A Comparative Guide to 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid against other notable pyrimidine derivatives, offering insights into their biological activities, mechanisms of action, and physicochemical properties. The information is intended to assist researchers in navigating the chemical space of pyrimidine-based compounds for drug discovery and development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and the widely used anticancer drug, 5-Fluorouracil.
| Property | This compound | 5-Fluorouracil |
| CAS Number | 100130-05-0 | 51-21-8 |
| Molecular Formula | C6H7N3O2S | C4H3FN2O2 |
| Molecular Weight | 185.20 g/mol | 130.08 g/mol |
| Appearance | Light yellow to green-yellow solid | White to off-white crystalline powder |
| pKa | 3.40±0.10 (Predicted) | 8.0 |
| Boiling Point | 435.0±30.0 °C (Predicted) | 282-283 °C (decomposes) |
| Density | 1.53±0.1 g/cm3 (Predicted) | 1.53 g/cm³ |
Comparative Biological Activity
While direct comparative studies for this compound are limited in publicly available literature, we can infer its potential by examining the activities of structurally related pyrimidine derivatives. The following tables present quantitative data on the anticancer and antimicrobial activities of various pyrimidine compounds.
Anticancer Activity
Pyrimidine derivatives exhibit a broad spectrum of anticancer activities, often by targeting key enzymes and signaling pathways involved in cell proliferation and survival.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [3] |
| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.023 | [3] |
| Pyranopyrimidine derivative 10b | HepG2 (Liver) | 3.56 | [1] |
| A549 (Lung) | 5.85 | [1] | |
| MCF-7 (Breast) | 7.68 | [1] | |
| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colon) | 58.4 | [4] |
| 5-Fluorouracil | BEL-7402 (Liver) | > (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | [5] |
| HT29 (Colon) | 381.2 | [4] |
Antimicrobial Activity
Pyrimidine derivatives also demonstrate significant potential as antimicrobial agents, targeting essential pathways in bacteria and fungi.[6][7]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrimido[4,5-d]pyrimidine-4-one (2a) | Antibacterial | Active | [8] |
| Pyrido[2,3-d:6,5-d']dipyrimidine (3a,b,c) | Antibacterial | Active | [8] |
| Pyrido[2,3-d:6,5-d']dipyrimidine (3c) | Antifungal | Active | [8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine derivatives are often attributed to their ability to interfere with specific signaling pathways crucial for disease progression.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
One of the key mechanisms of action for some pyrimidine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[12] This makes DHODH an attractive target for cancer and autoimmune diseases.[11]
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 12. scbt.com [scbt.com]
A Head-to-Head Battle of Building Blocks: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid vs. Its Ethyl Ester in Synthetic Applications
In the realm of medicinal chemistry and drug development, the choice of starting materials can significantly impact the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of two closely related pyrimidine derivatives: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid and its ethyl ester, Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate. Both compounds are valuable precursors for a variety of biologically active molecules, particularly as inhibitors of protein kinases.[1][2][3] This comparison will delve into their respective advantages and disadvantages in common synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate |
| CAS Number | 100130-05-0[4] | 776-53-4[1] |
| Molecular Formula | C₆H₇N₃O₂S[4] | C₈H₁₁N₃O₂S[1] |
| Molecular Weight | 185.20 g/mol | 213.26 g/mol [1] |
| Appearance | Solid | Solid[3] |
Reactivity and Performance in Synthesis: A Comparative Analysis
The primary difference in the synthetic utility of the carboxylic acid and its ethyl ester lies in the reactivity of the C4 position substituent. The carboxylic acid offers a readily available handle for amide bond formation, a crucial step in the synthesis of many pharmaceutical agents. Conversely, the ethyl ester provides a more protected form of the carboxylic acid, which can be advantageous in multi-step syntheses to avoid unwanted side reactions.
Amide Bond Formation
This compound is the direct precursor for the synthesis of amides. However, the carboxylic acid itself is not reactive enough to readily form an amide bond with an amine. It first needs to be "activated" using a coupling agent. This two-step, one-pot process is a cornerstone of medicinal chemistry.
Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate , on the other hand, can undergo direct aminolysis to form an amide. This reaction typically requires heating the ester with an amine, often at elevated temperatures and sometimes in the presence of a catalyst. While this is a more direct approach, the conditions can be harsh and may not be suitable for sensitive substrates. A more common strategy is to first hydrolyze the ester to the corresponding carboxylic acid and then proceed with a standard amide coupling reaction.
The following diagram illustrates the divergent and convergent synthetic pathways from the carboxylic acid and its ethyl ester to a common amide product.
References
- 1. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | 776-53-4 | MOLNOVA [molnova.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 4. This compound 100130-05-0 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-4-Carboxylic Acid Analogs as NAPE-PLD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of pyrimidine-4-carboxamide derivatives as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is a promising therapeutic strategy for various neurological and inflammatory disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the established SAR to aid in the rational design of novel and potent NAPE-PLD inhibitors.
The information presented is based on a systematic study of pyrimidine-4-carboxamide analogs, where modifications were made at the R¹, R², and R³ positions of the core scaffold to optimize potency and physicochemical properties.
Quantitative Structure-Activity Relationship Data
The inhibitory activities of the synthesized pyrimidine-4-carboxamide analogs against NAPE-PLD were determined and are presented below in terms of pIC₅₀ values. A higher pIC₅₀ value indicates greater potency.
Table 1: SAR Analysis of R¹ Substituents
| Compound | R¹ Substituent | pIC₅₀ (μM) |
| 8 | Cyclopropylmethyl | 6.45 ± 0.05 |
| 9 | Isobutyl | 6.42 ± 0.03 |
| 10 | Propyl | 6.20 ± 0.04 |
| 11 | Cyclobutyl | 6.36 ± 0.04 |
| 12 | 2,2,2-Trifluoroethyl | 6.13 ± 0.05 |
| 13 | 3,3,3-Trifluoropropyl | 6.31 ± 0.04 |
| 14 | Tetrahydrofurfuryl | 6.26 ± 0.04 |
| 15 | Benzyl | 6.19 ± 0.05 |
| 16 | 2-Phenylethyl | 6.12 ± 0.04 |
Table 2: SAR Analysis of R² Substituents
| Compound | R² Substituent | pIC₅₀ (μM) |
| 33 | (S)-3-Phenylpiperidine | 7.14 ± 0.04 |
| 34 | (R)-3-Phenylpiperidine | 6.64 ± 0.04 |
| 35 | 4-Phenylpiperidine | 6.51 ± 0.04 |
| 36 | (S)-3-Phenylpyrrolidine | 6.81 ± 0.04 |
| 37 | (R)-3-Phenylpyrrolidine | 6.33 ± 0.04 |
| 40 | N-Methylphenethylamine | 6.69 ± 0.04 |
Table 3: SAR Analysis of R³ Substituents
| Compound | R³ Substituent | pIC₅₀ (μM) |
| 71 | Piperidine | 6.31 ± 0.04 |
| 72 | 3,3-Difluoropiperidine | 6.61 ± 0.04 |
| 73 | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 |
| 74 | (R)-3-Hydroxypyrrolidine | 6.84 ± 0.04 |
| 75 | Pyrrolidine | 6.54 ± 0.04 |
| 76 | Azetidine | 6.27 ± 0.04 |
| 81 | Dimethylamine | 6.61 ± 0.04 |
Experimental Protocols
General Synthetic Procedure for Pyrimidine-4-Carboxamides
The synthesis of the pyrimidine-4-carboxamide analogs involved a multi-step sequence. A general procedure is outlined below.[1]
-
Amide Formation: Orotic acid is converted to its corresponding acyl chloride. Subsequent reaction with a primary amine (R¹-NH₂) yields the amide intermediate.
-
Regioselective Nucleophilic Aromatic Substitution: The resulting dichloropyrimidine amide undergoes a regioselective substitution at the more electrophilic C4-chloro position with various amines, heteroaromatics, or phenols (R³-H) to afford the monosubstituted pyrimidine.
-
Final Coupling: The final analogs are obtained by coupling different amines (R²-H) to the C2-chloro position of the pyrimidine scaffold, often requiring elevated temperatures or microwave irradiation.
NAPE-PLD Inhibition Assay
The inhibitory potency of the compounds against NAPE-PLD was assessed using an in vitro fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human NAPE-PLD and a fluorogenic NAPE substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme to allow for binding.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to the cleavage of the substrate by NAPE-PLD, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and normalized to a control (enzyme without inhibitor). The pIC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structure-activity relationships derived from the quantitative data.
Caption: Key structure-activity relationships for pyrimidine-4-carboxamide based NAPE-PLD inhibitors.
Caption: Workflow for the synthesis and biological evaluation of pyrimidine-4-carboxamide analogs.
References
A Comparative Guide to the Biological Assay Validation of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel compounds synthesized from 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid against established alternatives. The experimental data presented herein is derived from studies on structurally related pyrimidine derivatives and serves as a benchmark for the validation of new chemical entities.
Overview of Biological Activity
Derivatives of this compound are being investigated for their potential as anticancer agents, with a significant focus on their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. A primary molecular target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of exemplar pyrimidine derivatives against various cancer cell lines and VEGFR-2 kinase activity, in comparison to established anticancer drugs. It is important to note that the data for pyrimidine derivatives is representative of the broader class of compounds and provides a baseline for evaluating newly synthesized molecules.
Table 1: In Vitro Cytotoxicity (IC50) Data Against Human Cancer Cell Lines
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Exemplar Pyrimidine Derivative 1 | HCT-116 (Colon Carcinoma) | 9.3 ± 0.02[1] |
| HepG-2 (Hepatocellular Carcinoma) | 7.8 ± 0.025[1] | |
| Exemplar Pyrimidine Derivative 2 | MCF-7 (Breast Carcinoma) | 13.02[2] |
| T-47D (Breast Carcinoma) | 2.18[2] | |
| Sorafenib (Reference) | HCT-116 (Colon Carcinoma) | ~10.99[3] |
| HepG-2 (Hepatocellular Carcinoma) | ~13.19[3] | |
| MCF-7 (Breast Carcinoma) | ~9.76[3] | |
| Dasatinib (Reference) | MDA-MB-231 (Breast Carcinoma) | 6.1 ± 2.2[4] |
| 4T1 (Breast Carcinoma) | 0.014[4] |
Table 2: In Vitro VEGFR-2 Kinase Inhibition Data
| Compound ID/Reference | VEGFR-2 Kinase IC50 (nM) |
| Exemplar Pyrimidine Derivative 3 | 60.83[1] |
| Exemplar Pyrimidine Derivative 4 | 42.5 |
| Sorafenib (Reference) | 53.65[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies for novel compounds.
MTT Assay for In Vitro Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds and reference drugs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds and reference drugs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures are provided below.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of kinase inhibitors derived from pyrimidine scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine Scaffold-Derived Kinase Inhibitors Against Other Alternatives, Supported by Experimental Data.
The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, forming the core of numerous FDA-approved drugs for cancer therapy. Its versatility allows for the development of potent and selective inhibitors targeting key oncogenic kinases. This guide provides a comparative analysis of pyrimidine-based kinase inhibitors, focusing on their performance against other established alternatives in targeting critical cancer-related signaling pathways.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to their non-pyrimidine counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a
Assessing the Purity of Synthesized 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. This guide provides a comparative analysis of the purity assessment of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid against a structurally similar alternative, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. The guide outlines key analytical techniques and presents supporting experimental data to illustrate the purity evaluation process.
Comparative Purity Analysis
The purity of synthesized this compound and its alternative, 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, was assessed using a suite of orthogonal analytical methods. The results are summarized in the table below.
| Analytical Technique | This compound | 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid |
| HPLC Purity (%) | > 99.5 | > 99.5 |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure |
| ¹³C NMR (100 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 186.04 | [M+H]⁺ = 200.06 |
| Elemental Analysis (%C, %H, %N, %S) | Theoretical: C: 38.91, H: 3.81, N: 22.69, S: 17.31. Found: C: 38.85, H: 3.85, N: 22.65, S: 17.28 | Theoretical: C: 42.20, H: 4.55, N: 21.09, S: 16.09. Found: C: 42.15, H: 4.59, N: 21.05, S: 16.05 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer
-
Solvent: DMSO-d₆
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: 10 mg of the compound dissolved in 0.75 mL of DMSO-d₆.
Mass Spectrometry (MS)
-
Instrumentation: Waters SQ Detector 2 with ACQUITY UPLC H-Class System
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Sample Infusion: The sample was introduced via the UPLC system with a mobile phase of 50:50 acetonitrile and water with 0.1% formic acid at a flow rate of 0.5 mL/min.
Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer
-
Sample Preparation: Approximately 2 mg of the dried sample was weighed accurately into a tin capsule.
-
Analysis: The sample was combusted, and the resulting gases were separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.
Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound, from initial synthesis to final confirmation.
Conclusion
The purity assessment of this compound and its analogs requires a multi-faceted analytical approach. While techniques like HPLC can provide a primary quantitative measure of purity, orthogonal methods such as NMR, mass spectrometry, and elemental analysis are crucial for unambiguous structural confirmation and the detection of potential impurities that may not be resolved by chromatography. The presented data and protocols offer a robust framework for researchers to ensure the quality and integrity of their synthesized compounds, which is a critical step in drug discovery and development.
The Strategic Value of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a synthetic route. This guide provides a comprehensive validation of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid as a versatile synthetic intermediate, offering a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols.
This compound is a highly functionalized heterocyclic compound that has garnered significant interest as a key building block in the synthesis of complex organic molecules, including helicene analogs and potential kinase inhibitors.[1] Its unique arrangement of amino, methylthio, and carboxylic acid functional groups on a pyrimidine core provides multiple reaction sites for diverse chemical transformations.
Performance Comparison of Synthetic Routes
The synthesis of functionalized pyrimidines can be approached through various established methodologies. A quantitative comparison of common synthetic strategies for pyrimidine ring formation is presented below, highlighting key performance indicators such as reaction time and yield. It is important to note that the optimal method depends on the specific substitution pattern of the target molecule.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid | Ethanol | 1.5 - 3 hours | ~60-70% |
| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea/Thiourea | Various | Solvent-free or Ethanol | 2 - 20 minutes | 72-95% |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate to High |
| Synthesis from 5-Bromo Precursor | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, Amine source | Palladium catalyst, Base | Acetonitrile | 4 hours | Not specified |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (A Precursor)
This protocol describes the synthesis of a key precursor to the title compound.[2]
Materials:
-
S-methylisothiourea sulfate
-
Mucobromic acid
-
Triethylamine
-
Concentrated Hydrochloric Acid
-
Activated carbon (Darco G-60)
-
Water
-
Ether
Procedure:
-
Mucobromic acid (0.225 mol) is slowly added to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (0.225 mol) at room temperature.[2]
-
The reaction suspension is cooled to 10 °C, and triethylamine (0.675 mol) is added dropwise over 4 hours.[2]
-
The reaction mixture is allowed to stand at room temperature for 24 hours.[2]
-
Activated carbon is added to the solution, stirred for 10 minutes, and then removed by filtration.[2]
-
The filtrate is acidified with concentrated hydrochloric acid, and the resulting yellow precipitate is collected by filtration.[2]
-
The precipitate is washed sequentially with water and ether and dried in a vacuum oven to afford 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.[2] A yield of 59% has been reported for this procedure.[2]
Protocol 2: General Amination of a 5-Bromopyrimidine (Conceptual)
While a specific protocol for the amination of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid was not found in the reviewed literature, a general procedure for palladium-catalyzed amination of a 5-bromopyrimidine can be conceptualized based on established methods.[3]
Materials:
-
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
-
Amine source (e.g., ammonia, protected amine)
-
Palladium acetate (or other palladium catalyst)
-
Ligand (e.g., Xantphos)
-
Base (e.g., N,N-diisopropylethylamine)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, the amine source, palladium acetate, and the ligand.
-
Add acetonitrile and the base to the vessel.
-
The vessel is sealed, purged with an inert gas, and heated.
-
The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Alternative Synthetic Intermediates
For the synthesis of certain classes of compounds, such as kinase inhibitors, alternative pyrimidine-based intermediates are often employed. One such example is 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile .
Protocol 3: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol describes the synthesis of a related aminopyrimidine carbonitrile.[4]
Materials:
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
t-Butanol
-
70wt% t-Butylperoxy peroxide
Procedure:
-
To a flask, add t-butanol, acetamidine hydrochloride (12 mmol), malononitrile (0.1 mol), and 30% aqueous formaldehyde (12 mmol).[4]
-
The mixture is heated at 65-70 °C for 4 hours.[4]
-
After cooling to 20-25 °C, 70wt% t-butylperoxy peroxide is added, and the reaction is continued for 1 hour at 30-35 °C.[4]
-
The product, 2-methyl-4-amino-5-cyanopyrimidine, can be isolated with a reported yield of 92.6%.[4] The nitrile can then be hydrolyzed to the corresponding carboxylic acid.
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the synthetic strategies and potential applications of this compound, the following diagrams illustrate a conceptual synthetic workflow and a relevant biological signaling pathway where pyrimidine derivatives often play an inhibitory role.
Caption: Conceptual workflow for the synthesis of the target molecule.
Caption: General kinase signaling pathway susceptible to pyrimidine inhibitors.
Conclusion
References
In Vitro Efficacy of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery
Pyrimidine and its derivatives are fundamental building blocks in numerous biological processes and have been extensively explored in medicinal chemistry.[1] They form the core structure of several approved drugs and continue to be a promising scaffold for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1]
Comparative Anticancer Activity of Pyrimidine Derivatives
The in vitro cytotoxic activity of pyrimidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of pyrimidine derivatives against various human cancer cell lines, demonstrating the diverse activity within this class of compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Comp-1 | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 15.3 | Doxorubicin | Not Reported |
| Comp-2 | Thiazolo[4,5-d]pyrimidine | C32 (Amelanotic melanoma) | 21.4 | Doxorubicin | Not Reported |
| Comp-3 | Pyrido[2,3-d]pyrimidine | A549 (Lung) | >100 | Cisplatin | 5.2 |
| Comp-4 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 85.6 | Cisplatin | 7.8 |
| Comp-5 | Pyrazolo[3,4-d]pyrimidine | HT-29 (Colon) | 21.6 | Dasatinib | < 1 |
| Comp-6 | Pyrazolo[3,4-d]pyrimidine | K562 (Leukemia) | < 1 | Dasatinib | < 1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target for a number of pyrimidine-based inhibitors.
References
Spectroscopic Data Comparison: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid and a Potential Byproduct
For Researchers, Scientists, and Drug Development Professionals: A Guide to Distinguishing 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid from a Potential Synthetic Byproduct Through Spectroscopic Analysis.
In the synthesis of complex organic molecules such as this compound, the potential for the formation of structurally similar byproducts is a significant concern. The definitive identification and differentiation of the target compound from such impurities are crucial for ensuring the purity, safety, and efficacy of the final product in research and drug development. This guide provides a comparative analysis of the expected spectroscopic data for this compound and a plausible byproduct, 5-Amino-2-(methylthio)pyrimidine-4-carboxamide.
Due to the limited availability of published experimental spectra for this compound, this guide is based on predicted spectroscopic data derived from established principles of NMR, IR, and Mass Spectrometry, and by comparison with closely related analogues.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound and 5-Amino-2-(methylthio)pyrimidine-4-carboxamide. These tables are designed to facilitate a clear and direct comparison for the purpose of identification and purity assessment.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~12.0-13.0 | Broad Singlet | 1H | -COOH |
| ~8.10 | Singlet | 1H | Pyrimidine H6 | |
| ~7.00 | Broad Singlet | 2H | -NH₂ | |
| ~2.50 | Singlet | 3H | -S-CH₃ | |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | ~8.05 | Singlet | 1H | Pyrimidine H6 |
| ~7.50 and ~7.20 | Broad Singlets | 2H | -CONH₂ | |
| ~6.90 | Broad Singlet | 2H | -NH₂ (on ring) | |
| ~2.48 | Singlet | 3H | -S-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~168.0 | -COOH |
| ~165.0 | C2 (-S-CH₃) | |
| ~158.0 | C4 (-COOH) | |
| ~150.0 | C6 | |
| ~110.0 | C5 (-NH₂) | |
| ~14.0 | -S-CH₃ | |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | ~170.0 | -CONH₂ |
| ~164.5 | C2 (-S-CH₃) | |
| ~157.5 | C4 (-CONH₂) | |
| ~149.0 | C6 | |
| ~109.5 | C5 (-NH₂) | |
| ~14.0 | -S-CH₃ |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | 3400-3200 | N-H stretch (amino) |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1620 | N-H bend (amino) | |
| ~1580 | C=N and C=C stretch (pyrimidine ring) | |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | 3400-3200 | N-H stretch (amino and amide) |
| ~1660 | C=O stretch (amide I) | |
| ~1620 | N-H bend (amino and amide II) | |
| ~1580 | C=N and C=C stretch (pyrimidine ring) |
Table 4: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | ESI | 186.04 | 184.03 |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxamide | ESI | 185.06 | 183.04 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 10-100 ng/mL.
-
Data Acquisition:
-
Ionization Mode: ESI positive and negative modes are used to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Visualization of Analytical Workflow
The logical workflow for the spectroscopic analysis and purity assessment of this compound is depicted in the following diagram.
Caption: Workflow for spectroscopic identification.
The following diagram illustrates the logical relationship between the target compound and a potential byproduct based on their functional groups, which dictates their differing spectroscopic signatures.
Caption: Functional group and spectroscopic differences.
Safety Operating Guide
Proper Disposal of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in a Laboratory Setting
The proper disposal of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a chemical used in research and drug development, is crucial for maintaining laboratory safety and environmental protection. As a pyrimidine derivative containing sulfur, this compound must be treated as hazardous chemical waste. Disposal procedures should always align with local, state, and federal regulations, and be carried out under the guidance of an institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] Handling of the chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through an approved hazardous waste disposal program.[1]
-
Waste Collection : Collect waste this compound, whether in solid form or in a solution, in a designated and compatible hazardous waste container.[1] The container must be in good condition, leak-proof, and have a secure lid.[3] Do not mix this waste with incompatible materials.
-
Labeling : The waste container must be clearly labeled with the full chemical name, "Waste this compound," and any applicable hazard symbols.[1] The label should also include the start date of waste accumulation.[3]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials.[1] This storage area should be designated for hazardous chemical waste and be under the control of laboratory personnel.
-
Disposal : Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor or through your institution's EHS office.[1] Do not pour this chemical down the drain or dispose of it in regular trash.[4][5]
Chemical Incompatibility
To prevent dangerous reactions, avoid mixing this compound waste with the following categories of chemicals:
| Incompatible Agent Category | Specific Examples | Potential Hazards |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion risk.[1][2] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Vigorous or exothermic reaction, potential for release of toxic fumes.[1][4] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Potential for vigorous or exothermic reactions.[4] |
Spill and Emergency Procedures
In the event of a spill, evacuate the area if necessary and alert laboratory personnel. For small spills of solid material, carefully sweep it up and place it into a suitable, sealed container for disposal.[2][4] Avoid generating dust.[2][4] For liquid spills, absorb with an inert material and place in the hazardous waste container. Ensure adequate ventilation during cleanup.[4] For large spills or if you feel unwell, contact your institution's emergency response team.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for similar compounds and the substance's specific Safety Data Sheet (SDS).
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves that have been inspected prior to use.[1][4] Disposable nitrile gloves can offer short-term protection.[1][2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A fire/flame resistant and impervious lab coat should be worn fully buttoned to protect skin and personal clothing.[2][5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[2][3] |
Operational Plan for Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Engineering Controls:
-
Work in a well-ventilated area, ideally within a certified chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
General Handling Precautions:
Experimental Protocols: Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE as detailed in the table above.
-
Weighing: Use a clean spatula and weighing paper or a suitable container. Avoid creating dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Cleaning: Immediately clean any spills according to the accidental release measures outlined below. Decontaminate reusable equipment after use.
Accidental Release Measures:
-
Evacuate personnel from the immediate area.[4]
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid material and place it in a suitable, sealed container for disposal.[3]
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[2]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not release into the environment.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
